molecular formula C23H24O13 B15591253 Syringetin-3-O-glucoside

Syringetin-3-O-glucoside

Cat. No.: B15591253
M. Wt: 508.4 g/mol
InChI Key: JMFWYRWPJVEZPV-XVUFPECLSA-N
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Description

Syringetin-3-O-glucoside is a useful research compound. Its molecular formula is C23H24O13 and its molecular weight is 508.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H24O13

Molecular Weight

508.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14?,17-,19-,20?,23+/m1/s1

InChI Key

JMFWYRWPJVEZPV-XVUFPECLSA-N

Origin of Product

United States

Foundational & Exploratory

Syringetin-3-O-glucoside Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringetin-3-O-glucoside, a glycosylated flavonol, has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, intended for researchers, scientists, and professionals in drug development. The document details the enzymatic steps, precursor molecules, and regulatory networks controlling its formation. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical and biochemical procedures, and visual representations of the biosynthetic and regulatory pathways to facilitate a comprehensive understanding of this specialized metabolic route.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide array of biological functions, including pigmentation, UV protection, and defense against pathogens. A subclass of these, the flavonols, are characterized by a 3-hydroxyflavanone backbone. Syringetin (B192474), an O-methylated flavonol derived from myricetin (B1677590), and its glycosylated forms, such as this compound, are found in various plant species, including red grapes (Vitis vinifera), blueberries (Vaccinium spp.), and the needles of Larix decidua.[1][2] The biosynthesis of these specialized metabolites involves a series of enzymatic reactions that are tightly regulated at the transcriptional level. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds for pharmaceutical and nutraceutical applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is an extension of the general flavonoid biosynthesis pathway. The core pathway begins with the production of flavonols, which then undergo specific methylation and glycosylation steps.

From Phenylalanine to Dihydromyricetin

The pathway commences with the amino acid phenylalanine, which is converted through the phenylpropanoid pathway to 4-coumaroyl-CoA. Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is subsequently isomerized by chalcone isomerase (CHI) to naringenin. A series of hydroxylation reactions catalyzed by flavanone (B1672756) 3-hydroxylase (F3H) and flavonoid 3',5'-hydroxylase (F3'5'H) leads to the formation of dihydromyricetin, the key precursor for myricetin and its derivatives.

Formation of Syringetin

Dihydromyricetin is converted to myricetin by flavonol synthase (FLS). The subsequent steps leading to syringetin involve sequential O-methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

  • Myricetin to Laricitrin (B37798): An O-methyltransferase methylates the 3'-hydroxyl group of myricetin to produce laricitrin.

  • Laricitrin to Syringetin: A specific laricitrin 5'-O-methyltransferase then methylates the 5'-hydroxyl group of laricitrin to yield syringetin.[3]

Glucosylation of Syringetin

The final step in the formation of this compound is the attachment of a glucose moiety to the 3-hydroxyl group of syringetin. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), specifically a flavonol 3-O-glucosyltransferase (UFGT), which utilizes UDP-glucose as the sugar donor.[4]

Diagram of the this compound Biosynthesis Pathway

This compound Biosynthesis Pathway Dihydromyricetin Dihydromyricetin Myricetin Myricetin FLS FLS Laricitrin Laricitrin OMT1 OMT Syringetin Syringetin OMT2 Laricitrin 5'-O-methyltransferase Syringetin_3_O_glucoside This compound UFGT Flavonol 3-O-glucosyltransferase FLS->Myricetin OMT1->Laricitrin SAH1 SAH OMT1->SAH1 OMT2->Syringetin SAH2 SAH OMT2->SAH2 UFGT->Syringetin_3_O_glucoside UDP UDP UFGT->UDP SAM1 SAM SAM1->OMT1 SAM2 SAM SAM2->OMT2 UDP_glucose UDP-glucose UDP_glucose->UFGT Protein Expression and Purification Workflow Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture Cell Culture and Induction (e.g., with IPTG) Transformation->Culture Harvesting Cell Harvesting (Centrifugation) Culture->Harvesting Lysis Cell Lysis (e.g., Sonication) Harvesting->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Purification Affinity Chromatography (e.g., Ni-NTA for His-tag) Clarification->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis Analytical Workflow for Flavonoid Quantification Sampling Plant Tissue Sampling and Grinding Extraction Solvent Extraction (e.g., Methanol/Water/Acid) Sampling->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Analysis UPLC-MS/MS Analysis Filtration->Analysis Quantification Quantification using Standard Curve Analysis->Quantification Transcriptional Regulation of Flavonoid Biosynthesis Signals Environmental & Developmental Signals (e.g., Light, Hormones) MYB MYB Transcription Factor Signals->MYB bHLH bHLH Transcription Factor Signals->bHLH MBW MBW Complex MYB->MBW bHLH->MBW WDR WD40-Repeat Protein WDR->MBW Promoter_OMT Promoter of OMT gene MBW->Promoter_OMT Promoter_UGT Promoter of UGT gene MBW->Promoter_UGT OMT_gene OMT Gene Expression Promoter_OMT->OMT_gene UGT_gene UGT Gene Expression Promoter_UGT->UGT_gene

References

An In-depth Technical Guide to Syringetin-3-O-glucoside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringetin-3-O-glucoside is a naturally occurring flavonol glycoside found in a variety of plants, including grapes and blueberries. As a derivative of the aglycone syringetin (B192474), this compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed experimental protocols for antioxidant capacity assessment and general methodologies for its isolation and synthesis are also presented. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, a member of the flavonoid family, is characterized by a C6-C3-C6 backbone. The structure consists of the flavonol syringetin (3,5,7,4′-tetrahydroxy-3′,5′-dimethoxyflavone) glycosidically linked to a glucose molecule at the 3-position.

Chemical Structure:

G Syringetin_Glucoside caption Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Nomenclature [1][2]

IdentifierValue
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
CAS Number 40039-49-4
Molecular Formula C23H24O13
Molecular Weight 508.43 g/mol
Synonyms Syringetin 3-O-β-D-glucoside, Syringetin-3-glucoside

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and assessment of its pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Yellow powder[3]
Melting Point 250 °C (decomposition)[4][5]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol. Insoluble in water.[3]
Purity (typical) ≥98% (HPLC)[6]
Storage Store at <+8°C in a dry and dark place.[6]

Biological Activities and Signaling Pathways

The biological activities of this compound have been investigated, with a primary focus on its antioxidant properties. While research on its specific mechanisms of action is ongoing, related compounds provide insights into potential signaling pathway interactions.

Antioxidant Activity

This compound has been reported to exhibit relatively weak radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[4][7][8][9][10]

Table 3: Antioxidant Activity of this compound [7]

AssayIC50 Value (µg/mL)
DPPH radical scavenging 286.6 ± 3.5
ABTS radical scavenging 283.0 ± 1.5
Potential Signaling Pathway Involvement (Inferred from Related Compounds)

Direct evidence for the specific signaling pathways modulated by this compound is limited. However, studies on its aglycone, syringetin, and other similar flavonoids suggest potential interactions with key cellular signaling cascades involved in inflammation, cancer, and neuroprotection.

  • Anti-inflammatory Pathways: Flavonoids are known to modulate inflammatory responses. For instance, Cyanidin-3-O-glucoside, a structurally related anthocyanin, has been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory process.[11] It is plausible that this compound may exert anti-inflammatory effects through similar mechanisms.

  • Anticancer Pathways: The aglycone syringetin has been associated with the induction of apoptosis in cancer cells through the caspase-3-mediated pathway.[7] Furthermore, many flavonoids are known to interact with the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[12]

  • Neuroprotective Pathways: Flavonoids are being investigated for their neuroprotective potential. Some flavonoids exert their effects by modulating pathways involved in oxidative stress and cell survival, such as the Nrf2-ARE pathway.[5] Syringin, a related glucoside, has been shown to exert neuroprotective effects by regulating the SIRT1 signaling pathway.[13]

It is crucial to note that these are potential pathways based on related compounds, and further research is required to elucidate the specific signaling cascades directly affected by this compound.

Experimental Protocols

General Protocol for Isolation of Flavonoid Glycosides from Plant Material

The following is a generalized workflow for the isolation of flavonoid glycosides like this compound from plant sources.

G start Plant Material (e.g., Grape Skins) extraction Extraction with Aqueous Methanol/Ethanol start->extraction filtration Filtration to Remove Solid Debris extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) concentration->partition column Column Chromatography (e.g., Sephadex LH-20, C18) partition->column purification Preparative HPLC column->purification end Pure this compound purification->end

Caption: General workflow for the isolation of flavonoid glycosides.

General Protocol for Synthesis of Flavonoid-3-O-glucosides

The chemical synthesis of flavonoid glycosides can be complex due to the need for selective protection and deprotection of hydroxyl groups. Enzymatic synthesis offers a more regioselective alternative.

G aglycone Syringetin (Aglycone) reaction Enzymatic Reaction aglycone->reaction udp_glucose UDP-Glucose (Sugar Donor) udp_glucose->reaction enzyme Glucosyltransferase (e.g., UGT78D1) enzyme->reaction product This compound reaction->product

Caption: Enzymatic synthesis of this compound.

DPPH Radical Scavenging Assay

This protocol details the steps to determine the antioxidant capacity of this compound using the DPPH assay.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of sample solutions: Prepare a series of concentrations of this compound in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of each sample concentration to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample solution.

    • For the control, use 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS Radical Scavenging Assay

This protocol outlines the procedure for the ABTS assay to measure antioxidant capacity.

Materials:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Methanol (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Prepare a series of concentrations of this compound in methanol.

  • Assay:

    • In a 96-well plate, add 10 µL of each sample concentration to different wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • For the blank, use 10 µL of methanol instead of the sample solution.

    • For the control, use 10 µL of methanol and 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Determine the IC50 value as described for the DPPH assay.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule. The negative ion mode ESI-MS/MS spectrum of this compound typically shows a precursor ion [M-H]⁻ at m/z 507. The fragmentation pattern involves the loss of the glucose moiety (162 Da) to yield the aglycone fragment.[14]

Table 4: Mass Spectrometry Data for this compound [14]

Ion ModePrecursor Ion (m/z)Major Fragment Ions (m/z)
Negative507.1139 [M-H]⁻345.0670, 344.0569, 329.0352, 316.0634, 301.0393, 287.0568, 286.0157, 273.0441, 272.0363, 270.0207, 258.0198, 242.0250, 241.0172, 230.0256
NMR Spectroscopy

Conclusion

This compound is a flavonoid glycoside with established, albeit weak, antioxidant properties. Its full therapeutic potential remains largely unexplored. This guide provides a summary of the current knowledge on its chemical structure, properties, and biological activities. The provided experimental protocols can serve as a starting point for further investigation into this natural compound. Future research should focus on elucidating the specific signaling pathways modulated by this compound to better understand its potential as a therapeutic agent in various disease models. More detailed studies on its isolation, synthesis, and full spectral characterization are also warranted.

References

Syringetin-3-O-glucoside: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringetin-3-O-glucoside, a naturally occurring flavonol glycoside, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the history of its discovery, detailed methodologies for its isolation and purification from natural sources, and an exploration of its known biological activities and associated signaling pathways. Quantitative data from various studies are summarized, and experimental workflows are visually represented to facilitate a deeper understanding of this promising phytochemical.

Discovery and Initial Identification

The first documented confirmation of this compound in the scientific literature dates back to 2003 by Wang et al.[1][2]. In their seminal work, they identified the compound in Cabernet Sauvignon grapes and wines. This discovery laid the groundwork for subsequent research into its distribution in the plant kingdom and its potential health benefits. The aglycone, syringetin (B192474), had been isolated earlier, with its first mention in 1972 from the plant Soymida febrifuga[2].

This compound is a glycosidic derivative of syringetin, which is an O-methylated flavonol. The attachment of a glucose molecule to the flavonoid backbone significantly influences its solubility and bioavailability.

Natural Sources

Subsequent to its initial discovery in grapes, this compound has been identified in a variety of other plant sources. This broad distribution suggests a conserved role in plant physiology and offers multiple avenues for its extraction.

Plant SourceFamilyPart of PlantReference(s)
Vitis vinifera (Grapes - Cabernet Sauvignon, Merlot, Syrah, Marselan)VitaceaeSkin[1][2]
Vaccinium spp. (Blueberries)EricaceaeFruit[2]
Larix decidua (European Larch)PinaceaeNeedles[2]
Embelia ribes (Vidanga)PrimulaceaeFruits[2]
Caragana jubataFabaceae-[2]
Atriplex halimus (Sea orache)Amaranthaceae-[2]
Picea abies (Norway spruce)PinaceaeNeedles[1]
Myrsine seguiniiPrimulaceae-

Isolation and Purification Protocols

The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification. The specific protocols can vary depending on the plant matrix and the desired purity of the final product.

General Experimental Workflow for Isolation from Grape Skins

The following is a generalized workflow for the extraction and purification of this compound from grape skins, based on common flavonoid isolation techniques.

Extraction_Workflow start Grape Skin Collection and Preparation (Lyophilization and Grinding) extraction Solvent Extraction (e.g., Methanol (B129727)/Water or Ethanol (B145695)/Water with acidification) start->extraction filtration Filtration and Concentration (Removal of solid residues and solvent evaporation) extraction->filtration spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge for initial cleanup) filtration->spe fractionation Column Chromatography (e.g., Sephadex LH-20 or Silica (B1680970) Gel) spe->fractionation hplc Preparative High-Performance Liquid Chromatography (HPLC) (C18 column with a gradient of water and acetonitrile/methanol) fractionation->hplc characterization Structure Elucidation and Purity Analysis (NMR, Mass Spectrometry, HPLC-DAD) hplc->characterization end Pure this compound characterization->end

Figure 1. Generalized workflow for the isolation of this compound.
Detailed Methodologies

3.2.1. Extraction from Vitis vinifera (Grape) Skins

  • Sample Preparation: Fresh grape skins are lyophilized (freeze-dried) to preserve the chemical integrity of the flavonoids and then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered grape skins are typically extracted with a mixture of methanol and water (e.g., 80:20 v/v) or ethanol and water, often with the addition of a small amount of acid (e.g., 0.1% HCl or formic acid) to improve the stability of the flavonoids. The extraction can be performed by maceration, sonication, or Soxhlet extraction.

  • Purification:

    • The crude extract is filtered and concentrated under reduced pressure.

    • The concentrated extract is then subjected to solid-phase extraction (SPE) using a C18 cartridge to remove non-polar compounds and sugars.

    • Further purification is achieved through column chromatography on Sephadex LH-20 or silica gel.

    • The final purification step often involves preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a gradient elution with water and an organic solvent like methanol or acetonitrile, both typically acidified with formic acid.

3.2.2. Quantitative Data

While the initial 2003 study by Wang et al. did not provide specific yield and purity percentages, subsequent research and commercial availability have established achievable purity levels.

ParameterValueMethodReference(s)
Purity (Commercial Standard)≥98%HPLC[3]
Purity (Commercial Standard)≥99%HPLC

Note: Specific yield data from natural sources is highly variable and depends on the plant material, extraction method, and purification efficiency.

Structural Elucidation and Characterization

The definitive identification of this compound is accomplished through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the aglycone and the sugar moiety, as well as the point of glycosylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, confirming the identity of the aglycone and the sugar.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique is used to determine the purity of the isolated compound and provides UV-Vis spectral data, which is characteristic of the flavonol structure.

Spectroscopic DataValues
Molecular Formula C₂₃H₂₄O₁₃
Molecular Weight 508.43 g/mol
¹H NMR (DMSO-d₆, δ ppm) Characteristic signals for the aromatic protons of the syringetin backbone and the anomeric proton of the glucose moiety.
¹³C NMR (DMSO-d₆, δ ppm) Resonances corresponding to the 23 carbon atoms of the molecule.
HR-ESI-MS [M+H]⁺ (m/z) Calculated: 509.1290; Found: 509.1289673

Biological Activity and Signaling Pathways

This compound, like many flavonoids, exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most studied. While research on the specific signaling pathways modulated by this particular glycoside is still emerging, the activities of its aglycone, syringetin, and other closely related flavonoids provide valuable insights.

Antioxidant Activity

This compound has been shown to possess radical scavenging activity, although some studies suggest it is a relatively weak scavenger compared to other flavonoids[1]. Its antioxidant effect is likely attributed to its ability to donate a hydrogen atom from its hydroxyl groups, thereby neutralizing free radicals.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) S3G This compound ROS->S3G accepts electron/H• Neutralized Neutralized ROS S3G->Neutralized donates electron/H• S3G_radical This compound Radical (stabilized by resonance) S3G->S3G_radical

Figure 2. Simplified mechanism of ROS scavenging by this compound.
Potential Anti-Inflammatory Signaling Pathways

While direct evidence for this compound is limited, flavonoids are known to modulate key inflammatory signaling pathways. It is hypothesized that this compound may exert anti-inflammatory effects through the inhibition of pathways such as NF-κB and MAPK.

  • Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a central regulator of inflammation. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation. Some flavonoids can modulate MAPK signaling, leading to a reduction in the inflammatory response.

Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) MAPK MAPK Cascade (ERK, JNK, p38) Receptor->MAPK IKK IKK Complex Receptor->IKK AP1 AP-1 MAPK->AP1 activates NFkB_I_B NF-κB-IκBα Complex IKK->NFkB_I_B phosphorylates IκBα NFkB NF-κB NFkB_I_B->NFkB IκBα degradation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->Gene_Expression promotes transcription AP1->Gene_Expression promotes transcription S3G This compound S3G->MAPK Inhibition (Hypothesized) S3G->IKK Inhibition (Hypothesized) Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor

Figure 3. Hypothesized anti-inflammatory action of this compound.

Future Perspectives

This compound represents a promising natural product with potential applications in the pharmaceutical and nutraceutical industries. Further research is warranted to:

  • Elucidate the specific mechanisms of action and identify the direct molecular targets of this compound.

  • Conduct in vivo studies to evaluate its efficacy and safety profile for various therapeutic indications.

  • Develop optimized and scalable methods for its extraction and purification from sustainable natural sources or through biotechnological production.

This technical guide serves as a foundational resource for researchers and professionals engaged in the exploration and development of novel flavonoid-based therapeutics. The compiled data and methodologies provide a solid starting point for future investigations into the full potential of this compound.

References

Syringetin-3-O-glucoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringetin-3-O-glucoside, a naturally occurring flavonol glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its role in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a glycosidic derivative of syringetin (B192474), an O-methylated flavonol. Its chemical structure consists of the syringetin aglycone linked to a glucose moiety at the 3-hydroxyl position. This glycosylation significantly influences its solubility and bioavailability.

Chemical Structure

IUPAC Name: 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]

Chemical Formula: C₂₃H₂₄O₁₃[1][2][3]

Canonical SMILES: COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[3]

InChI Key: JMFWYRWPJVEZPV-AVGVHVDKSA-N[3]

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 508.43 g/mol [1][4]
Exact Mass 508.12169082 Da[1]
Melting Point 250°C (decomposition)[5]
CAS Number 40039-49-4[5]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol, Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), Acetone. Insoluble in water.[6]
XLogP3-AA 0.7[1]
Hydrogen Bond Donor Count 7[1]
Hydrogen Bond Acceptor Count 13[1]
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

  • UV-Vis Spectroscopy: Flavonol glycosides typically exhibit two major absorption bands in the UV-Vis spectrum. Band I, corresponding to the cinnamoyl system (B-ring), is observed in the range of 330-360 nm for 3-O-substituted flavonols. Band II, representing the benzoyl system (A-ring), appears in the 250-280 nm region[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. While specific spectral data requires access to specialized databases, the expected proton and carbon signals would correspond to the syringetin aglycone and the glucose moiety[8].

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of flavonoid glycosides, aiding in their identification[9].

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and evaluation of the antioxidant activity of this compound.

Extraction and Isolation from Plant Material

The following is a general protocol for the extraction and isolation of flavonoid glycosides from plant sources, which can be adapted for this compound.

Objective: To extract and isolate this compound from a plant matrix.

Materials:

  • Dried and powdered plant material

  • 80% Methanol

  • Rotary evaporator

  • Solvents for liquid-liquid partitioning (e.g., n-hexane, ethyl acetate)

  • Column chromatography setup (e.g., silica (B1680970) gel, Sephadex LH-20)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: Macerate the powdered plant material with 80% methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane and ethyl acetate, to remove non-polar and moderately polar impurities. This compound is expected to remain in the aqueous or ethyl acetate fraction depending on the specific plant matrix.

  • Column Chromatography: Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Further purification can be achieved using a Sephadex LH-20 column with methanol as the eluent.

  • Preparative HPLC: The final purification of this compound is typically achieved by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.

G plant Dried Plant Material extraction Maceration with 80% Methanol plant->extraction concentration Rotary Evaporation extraction->concentration partitioning Solvent Partitioning (n-hexane, ethyl acetate) concentration->partitioning column Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->column hplc Preparative HPLC column->hplc pure Pure this compound hplc->pure

Caption: Workflow for the extraction and isolation of this compound.

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays. Detailed protocols for the DPPH and ABTS radical scavenging assays are provided below.

Objective: To determine the free radical scavenging activity of this compound against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations. Prepare similar dilutions of ascorbic acid as a positive control.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Objective: To measure the ability of this compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions. Prepare similar dilutions of Trolox as a positive control.

  • Assay: In a 96-well plate, add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathways

The biological activities of syringetin, the aglycone of this compound, have been linked to its modulation of several key cellular signaling pathways. It is plausible that this compound exerts its effects, at least in part, through its hydrolysis to syringetin in vivo.

Bone Formation: SMAD1/5/8 and ERK1/2 Signaling

Syringetin has been shown to promote the differentiation of human osteoblasts, suggesting its potential in bone health. This effect is mediated through the upregulation of Bone Morphogenetic Protein-2 (BMP-2), which in turn activates the SMAD1/5/8 and Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways[10][11][12][13][14].

G cluster_0 syringetin Syringetin bmp2 BMP-2 Production syringetin->bmp2 bmp2r BMP Receptor bmp2->bmp2r smad SMAD1/5/8 Phosphorylation bmp2r->smad erk ERK1/2 Activation bmp2r->erk smad_complex SMAD Complex smad->smad_complex smad4 SMAD4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus erk->nucleus transcription Gene Transcription nucleus->transcription osteoblast Osteoblast Differentiation transcription->osteoblast

Caption: Syringetin-mediated activation of SMAD and ERK pathways in osteoblasts.

Apoptosis: Caspase-3-Mediated Pathway

Syringetin has demonstrated pro-apoptotic effects in cancer cells, contributing to its potential as an anticancer agent. One of the key mechanisms is the enhancement of the caspase-3-mediated apoptosis pathway[10]. Caspase-3 is a critical executioner caspase that, once activated, cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

G syringetin Syringetin procaspase3 Pro-caspase-3 syringetin->procaspase3 enhances activation caspase3 Active Caspase-3 procaspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Enhancement of Caspase-3 mediated apoptosis by Syringetin.

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and significant biological potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular targets of this compound and its in vivo efficacy in various disease models to fully realize its therapeutic potential.

References

The Biological Activity of Syringetin-3-O-glucoside: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Syringetin-3-O-glucoside, a naturally occurring flavonoid glycoside found in sources such as red grapes, blueberries, and certain medicinal plants, has garnered interest for its potential health benefits. This technical guide provides a comprehensive review of the current state of knowledge regarding the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. While direct experimental data on this compound is limited in some areas, this review supplements the available information with data from its aglycone, syringetin (B192474), and other closely related flavonoid glycosides to provide a thorough understanding of its potential pharmacological profile. This document is intended for researchers, scientists, and professionals in the field of drug development.

Antioxidant Activity

This compound has been evaluated for its ability to scavenge free radicals, a key mechanism in mitigating oxidative stress implicated in numerous chronic diseases.

Quantitative Data for Antioxidant Activity

CompoundAssayIC50 ValueReference
Syringetin-3-O-β-D-glucosideDPPH Radical Scavenging286.6 ± 3.5 µg/mL[1][2]
Syringetin-3-O-β-D-glucosideABTS Radical Scavenging283.0 ± 1.5 µg/mL[1][2]

Experimental Protocols

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at a specific wavelength (typically around 517 nm). The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. The pre-formed radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant. The reduction in absorbance at a specific wavelength (e.g., 734 nm) is proportional to the antioxidant concentration. The IC50 value is determined as the concentration of the antioxidant that inhibits 50% of the ABTS radical cations.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are limited, research on its aglycone, syringetin, and related compounds suggests a potential role in modulating inflammatory pathways. A study on syringetin 3-O-β-d-rutinoside and syringetin 3-O-β-d-glucopyranoside indicated that these compounds markedly increased the levels of cytokines and pro-inflammatory mediators, suggesting they may act as immunomodulators.[1] The primary mechanism of anti-inflammatory action for many flavonoids involves the inhibition of the NF-κB signaling pathway.

Signaling Pathway: NF-κB Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2, leading to the production of nitric oxide (NO) and prostaglandins, respectively. Flavonoids like syringetin are hypothesized to inhibit this pathway, thereby reducing the inflammatory response.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Leads to Degradation NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Is Released Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) NFkB_active->Pro_inflammatory_Genes Induces Inflammation Inflammatory Response (NO, Prostaglandins) Pro_inflammatory_Genes->Inflammation Syringetin Syringetin Syringetin->IKK Inhibits

NF-κB signaling pathway and potential inhibition by syringetin.

Anticancer Activity

The anticancer potential of this compound has not been extensively studied. However, its aglycone, syringetin, has demonstrated the ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.[1]

Quantitative Data for Anticancer Activity of Related Compounds

CompoundCell LineAssayIC50 ValueReference
SyringetinHuman Lung Adenocarcinoma (A549, CL1-5)Osteoclastogenesis InhibitionDose-dependent[1]
Syringetin-Cell Cycle Analysis50 µM induces G2/M arrest[1]

Experimental Protocols

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The absorbance of the formazan solution is proportional to the number of viable cells. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase.

  • Apoptosis Assays (e.g., Annexin V/PI Staining): Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells. Flow cytometry analysis of cells stained with both Annexin V and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway: Intrinsic Apoptosis Pathway

Many anticancer agents, including flavonoids, induce apoptosis through the intrinsic or mitochondrial pathway. Cellular stress, such as that induced by a cytotoxic compound, leads to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This shift in balance causes the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.

Intrinsic_Apoptosis Cell_Stress Cellular Stress (e.g., from Syringetin) Bax Bax (Pro-apoptotic) Cell_Stress->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Cell_Stress->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Membrane Bcl2->Mitochondrion Inhibits Cyt_c Cytochrome c Mitochondrion->Cyt_c Releases Apaf1 Apaf-1 Cyt_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

The intrinsic apoptosis pathway potentially activated by syringetin.

Antidiabetic Activity

The potential of this compound in the management of diabetes is suggested by studies on its aglycone and related hexoside derivatives. The primary mechanism explored is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.

Quantitative Data for Antidiabetic Activity

CompoundAssayIC50 ValueReference
Syringetinα-Glucosidase Inhibition36.8 µM[1]
Syringetin 3-O-hexoside & Isorhamnetin 3-O-hexoside (from Cercis chinensis)α-Glucosidase Inhibition11.94 ± 1.23 µg/mL[1]
Acarbose (Positive Control)α-Glucosidase Inhibition- (Syringetin IC50 was lower)[1]

Experimental Protocol

  • α-Glucosidase Inhibition Assay: This in vitro assay measures the ability of a compound to inhibit the activity of α-glucosidase. The enzyme is incubated with the test compound before the addition of a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzymatic hydrolysis of pNPG releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. The inhibitory activity is determined by measuring the decrease in the rate of p-nitrophenol formation. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Neuroprotective Activity

The neuroprotective potential of flavonoids is an active area of research. While direct evidence for this compound is lacking, its aglycone, syringetin, and other flavonoids are known to possess neuroprotective properties. These effects are often attributed to their antioxidant and anti-inflammatory activities, which can counteract the oxidative stress and inflammation implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[3]

Workflow for Assessing Neuroprotective Activity

A common in vitro workflow to assess neuroprotective effects involves using a neuronal cell line, such as SH-SY5Y, and inducing neurotoxicity with a specific agent. The ability of the test compound to mitigate this toxicity is then evaluated.

Neuroprotection_Workflow cluster_workflow Neuroprotection Assay Workflow Cell_Culture 1. Culture Neuronal Cells (e.g., SH-SY5Y) Pre_treatment 2. Pre-treat with This compound Cell_Culture->Pre_treatment Induce_Toxicity 3. Induce Neurotoxicity (e.g., with β-amyloid, H2O2) Pre_treatment->Induce_Toxicity Assess_Viability 4. Assess Cell Viability (MTT Assay) Induce_Toxicity->Assess_Viability Measure_Markers 5. Measure Biomarkers (ROS, Caspase Activity) Induce_Toxicity->Measure_Markers

A typical workflow for evaluating neuroprotective effects in vitro.

Pharmacokinetics and Bioavailability

There is currently a significant lack of data regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and bioavailability of this compound. Generally, the glycosylation of flavonoids is known to affect their absorption and metabolism. Methylation of hydroxyl groups in flavonoids can enhance metabolic stability and improve oral bioavailability.[1] Further research, including in vivo animal studies and in vitro models like the Caco-2 cell permeability assay, is necessary to elucidate the pharmacokinetic profile of this compound.

Conclusion and Future Directions

This compound exhibits notable antioxidant activity in vitro. While direct evidence for its anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects is limited, studies on its aglycone, syringetin, and other related flavonoid glycosides suggest that it may possess a broad spectrum of beneficial biological activities. The lack of quantitative data for many of these potential effects, as well as the absence of pharmacokinetic information, highlights critical areas for future research. Further in-depth studies are warranted to fully characterize the pharmacological profile of this compound and to evaluate its potential as a therapeutic agent or nutraceutical. Future investigations should focus on in vivo studies to confirm the in vitro findings and to determine the bioavailability and metabolic fate of this compound.

References

Syringetin-3-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical properties, biological activities, and potential therapeutic pathways of Syringetin-3-O-glucoside, a naturally occurring flavonol glycoside.

Introduction

This compound is a flavonoid of the flavonol subclass, found in a variety of plant sources, including red grapes, blueberries, and the needles of certain evergreen trees. As a glycoside of syringetin, it is characterized by a specific chemical structure that contributes to its biological activities. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identity, established biological effects with a focus on its antioxidant properties, and explores its potential modulation of key cellular signaling pathways implicated in inflammation and cancer.

Physicochemical Properties

A clear identification of a compound is fundamental for research and development. The Chemical Abstracts Service (CAS) number and molecular weight are key identifiers for this compound.

PropertyValueReference
CAS Number 40039-49-4[1][2][3]
Molecular Weight 508.43 g/mol [1][3][4]
Alternate Molecular Weight 508.4 g/mol [2][5]

Biological Activity: Antioxidant Properties

This compound has been identified as a flavonol glycoside with antioxidant capabilities, although some studies suggest its radical scavenging activity is relatively weak.[2][3][4] The antioxidant potential of this compound is often evaluated through in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocols

Detailed methodologies for assessing the antioxidant activity of flavonoids like this compound are crucial for reproducible research.

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: The stable DPPH radical has a deep violet color in solution with a characteristic absorption at approximately 517 nm. When an antioxidant is added, the DPPH radical is reduced, causing the solution to change color to a pale yellow. The extent of this color change, measured as a decrease in absorbance, is proportional to the antioxidant's radical scavenging activity.

Procedure (Microplate Method):

  • Preparation of Reagents:

    • DPPH Stock Solution (e.g., 0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol (B129727) or ethanol (B145695). Store in the dark at 4°C.

    • DPPH Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare this solution fresh daily.

    • Sample Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol. From this, create a series of dilutions to determine the IC50 value.

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.

  • Assay Execution:

    • In a 96-well microplate, add 100 µL of the sample or positive control solutions to their respective wells.

    • Add 100 µL of methanol or ethanol to the blank wells.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank. Add 100 µL of the solvent to the blank wells.

    • Cover the plate and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. The degree of decolorization is proportional to the antioxidant's activity.

Procedure:

  • Preparation of Reagents:

    • ABTS Stock Solution (7 mM): Prepare a solution of ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Prepare a solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the resulting solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample and Positive Control Solutions: Prepare as described for the DPPH assay.

  • Assay Execution:

    • Add a small volume of the plant extract or standard (e.g., 5 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3.995 mL).

    • Mix thoroughly and allow the reaction to proceed for a set time (e.g., 30 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The scavenging activity is calculated similarly to the DPPH assay, comparing the absorbance of the sample to a control containing only the ABTS•+ solution.

Potential Signaling Pathways

While direct research on the specific signaling pathways modulated by this compound is emerging, studies on structurally similar flavonoids provide a strong basis for inferring its potential mechanisms of action in key cellular processes related to inflammation and cancer.

Anti-inflammatory Effects and the NF-κB Pathway

Chronic inflammation is a key driver of many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. Flavonoids have been shown to inhibit this pathway. For instance, Cyanidin-3-O-glucoside has been demonstrated to inhibit NF-κB signaling in intestinal epithelial cells. It is plausible that this compound may exert anti-inflammatory effects through a similar mechanism, potentially by inhibiting the degradation of IκBα, which would prevent the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NF_kB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n translocates Syringetin_3_O_glucoside This compound (Proposed) Syringetin_3_O_glucoside->IKK_Complex inhibits (potential) DNA DNA NF_kB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway.

Anticancer Potential: PI3K/Akt and Apoptosis Pathways

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Several flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell viability. For example, quercetin (B1663063) can attenuate the PI3K/Akt pathway. It is hypothesized that this compound could similarly interfere with this pathway, potentially by inhibiting the phosphorylation of Akt, a key downstream effector.

Inhibition of the PI3K/Akt pathway can lead to the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancer cells. Flavonoids like Cyanidin-3-O-glucoside have been shown to induce apoptosis in cancer cells. The apoptotic process can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A potential mechanism for this compound could involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_signaling Cell Survival Signaling cluster_apoptosis Apoptosis Regulation Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspase Cascade Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Syringetin_3_O_glucoside This compound (Proposed) Syringetin_3_O_glucoside->Akt inhibits (potential) Syringetin_3_O_glucoside->Bax promotes (potential)

Caption: Potential modulation of PI3K/Akt and apoptosis pathways.

Conclusion

This compound presents an interesting profile for further investigation in the fields of pharmacology and drug development. Its established antioxidant properties, coupled with the potential to modulate key signaling pathways involved in inflammation and cancer, as inferred from studies on related flavonoids, highlight its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for standardized research into its biological activities. Future studies should focus on elucidating the precise molecular mechanisms of this compound to fully understand its potential as a novel therapeutic agent.

References

Syringetin-3-O-glucoside: An In-Depth Technical Guide to its Role in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringetin-3-O-glucoside is a naturally occurring flavonol glycoside found in a variety of plants, notably in the skins of red grapes (Vitis vinifera). As a derivative of myricetin, this O-methylated flavonoid plays a significant role in plant secondary metabolism, contributing to defense mechanisms against biotic and abiotic stresses. Its biosynthesis is intricately linked to the broader phenylpropanoid pathway, and its presence in plant tissues can be influenced by environmental factors such as UV radiation. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its known functions in plant physiology, quantitative data on its accumulation, and detailed experimental protocols for its extraction, purification, and quantification. Furthermore, this document elucidates its potential involvement in plant signaling pathways, offering valuable insights for researchers in plant science and drug development.

Introduction

Flavonoids are a diverse class of secondary metabolites synthesized by plants, playing crucial roles in a wide array of physiological processes. Among these, flavonols are a significant subgroup known for their antioxidant properties and their involvement in stress responses. This compound, a glycosylated and O-methylated derivative of myricetin, is a member of this important class of compounds. The methylation and glycosylation of the flavonoid backbone alter its chemical properties, such as stability and solubility, which in turn affects its biological activity and localization within the plant.

This guide delves into the multifaceted role of this compound in plant secondary metabolism, providing a technical resource for its study and potential applications.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-characterized flavonoid biosynthesis pathway, which originates from the phenylpropanoid pathway. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid skeletons.

The specific pathway leading to this compound involves the following key steps:

  • Core Flavonoid Synthesis: Phenylalanine is converted to p-coumaroyl-CoA, which then enters the flavonoid pathway. A series of enzymatic reactions involving Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-hydroxylase (F3H), Flavonoid 3'-hydroxylase (F3'H), and Flavonoid 3',5'-hydroxylase (F3'5'H) leads to the formation of dihydromyricetin.

  • Formation of Myricetin: Dihydromyricetin is then oxidized by Flavonol Synthase (FLS) to produce the flavonol myricetin.

  • O-methylation: Myricetin undergoes two successive O-methylation steps. First, a flavonoid O-methyltransferase (FOMT) catalyzes the transfer of a methyl group to the 3'-hydroxyl group of myricetin, forming laricitrin (B37798). Subsequently, another FOMT, potentially a laricitrin 5'-O-methyltransferase, adds a second methyl group to the 5'-hydroxyl group to yield syringetin.

  • Glycosylation: Finally, a UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) attaches a glucose molecule to the 3-hydroxyl group of syringetin, resulting in the formation of this compound.

This compound Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Chalcones Chalcones pCoumaroylCoA->Chalcones Flavanones Flavanones Chalcones->Flavanones Dihydromyricetin Dihydromyricetin Flavanones->Dihydromyricetin Myricetin Myricetin Dihydromyricetin->Myricetin Laricitrin Laricitrin Myricetin->Laricitrin Syringetin Syringetin Laricitrin->Syringetin S3G This compound Syringetin->S3G PAL_C4H_4CL PAL, C4H, 4CL CHS CHS CHI CHI F3H_F3primeH_F3prime5primeH F3H, F3'H, F3'5'H FLS FLS FOMT1 FOMT FOMT2 FOMT UFGT UFGT invis1->pCoumaroylCoA invis2->Chalcones invis3->Flavanones invis4->Dihydromyricetin invis5->Myricetin invis6->Laricitrin invis7->Syringetin invis8->S3G

Biosynthesis pathway of this compound.

Role in Plant Secondary Metabolism

This compound, as an O-methylated flavonoid, is believed to have several important functions in plant secondary metabolism, primarily related to defense and stress adaptation.

  • Antioxidant Activity: Flavonoids are well-known for their antioxidant properties. While some reports suggest that this compound itself has relatively weak DPPH and ABTS radical scavenging activity, its precursor, syringetin, and other related flavonoids are potent antioxidants.[1][2] The accumulation of these compounds in plant tissues, particularly in the epidermis, helps to mitigate the damaging effects of reactive oxygen species (ROS) generated during biotic and abiotic stress.

  • UV-B Protection: Flavonols, including this compound, accumulate in the epidermal layers of leaves and fruits, where they act as a screen against harmful UV-B radiation.[3] This protective role is crucial for preventing DNA damage and photo-oxidative stress. The biosynthesis of flavonols is often upregulated in response to increased UV-B exposure.

  • Defense Against Pathogens: O-methylated flavonoids have been shown to possess antimicrobial properties and contribute to the plant's defense arsenal (B13267) against fungal and bacterial pathogens.[1] Methylation can increase the lipophilicity of flavonoids, potentially enhancing their ability to disrupt microbial membranes. The accumulation of these compounds at infection sites suggests their direct involvement in plant defense responses.

  • Regulation of Auxin Transport: Flavonoids have been identified as endogenous regulators of polar auxin transport. They can compete with synthetic auxin transport inhibitors for binding to plasma membrane proteins, thereby modulating auxin flow and influencing plant growth and development. While the specific role of this compound in this process is not fully elucidated, its structural similarity to other active flavonoids suggests a potential regulatory function.

Quantitative Data

The concentration of this compound varies significantly among plant species, tissues, and in response to environmental stimuli. The following tables summarize available quantitative data.

Plant SpeciesCultivarTissueConcentration (mg/kg fresh weight)Reference
Vitis viniferaPetit VerdotSkinPresent, but not quantified[4]
Vitis viniferaSyrahSkinPresent, but not quantified[5]
Vitis viniferaGracianoPomacePresent, but not quantified
Vinho Verde grape varietiesMultiple-Main non-coloured compound in some varieties[6]

Note: Specific quantitative data for this compound is limited in the currently available literature. Much of the research focuses on the broader class of flavonols or reports its presence without absolute quantification.

Experimental Protocols

The extraction, purification, and quantification of this compound from plant materials require specific and optimized methodologies.

Extraction of Flavonol Glycosides

A common method for the extraction of flavonoid glycosides from plant material, such as grape skins, is solid-phase extraction (SPE).

Workflow for Solid-Phase Extraction of Flavonol Glycosides

G start Plant Material (e.g., Grape Skins) homogenize Homogenize in Methanol/Water/TFA start->homogenize centrifuge Centrifuge and Collect Supernatant homogenize->centrifuge evaporate Evaporate Methanol centrifuge->evaporate spe Solid-Phase Extraction (C18 Cartridge) evaporate->spe condition Condition with Methanol, then Water spe->condition load Load Aqueous Extract condition->load wash Wash with Water (remove sugars) load->wash elute Elute with increasing % of Methanol wash->elute fractions Collect Fractions elute->fractions G start Extracted Sample Fractions filter Filter through 0.45 µm membrane start->filter hplc Inject into HPLC System filter->hplc separation Reverse-Phase C18 Column Gradient Elution hplc->separation detection Diode-Array Detector (DAD) (e.g., 350-370 nm) separation->detection quantification Quantify using Standard Curve detection->quantification G stress Abiotic Stress (e.g., UV-B, Drought) ros Increased ROS stress->ros mapk MAPK Cascade ros->mapk tfs Activation of Transcription Factors (e.g., MYB, bZIP) mapk->tfs fbs_genes Upregulation of Flavonoid Biosynthesis Genes (CHS, FLS, etc.) tfs->fbs_genes s3g This compound Accumulation fbs_genes->s3g antioxidant Antioxidant Defense s3g->antioxidant G s3g This compound pin PIN Proteins (Auxin Efflux Carriers) s3g->pin interacts with auxin_transport Modulation of Polar Auxin Transport pin->auxin_transport regulates development Alteration of Plant Developmental Processes auxin_transport->development

References

Methodological & Application

Application Note: Quantification of Syringetin-3-O-glucoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantification of Syringetin-3-O-glucoside, a bioactive flavonoid glycoside, using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed for accuracy, precision, and reliability in the analysis of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. This application note includes detailed procedures for sample preparation, standard solution preparation, and method validation, along with illustrative quantitative data.

Introduction

This compound is a naturally occurring flavonoid glycoside found in a variety of plants. As a derivative of syringetin, it belongs to the flavonol subclass of flavonoids and is noted for its potential health benefits. Accurate and precise quantification of this compound is essential for quality control in herbal medicine, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of flavonoid glycosides due to its high resolution and sensitivity. This protocol outlines a robust HPLC method for the quantitative analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound certified reference standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation
  • A standard HPLC system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in ultrapure water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 60 40
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Flavonols like this compound typically exhibit two major absorption bands. For quantification, a wavelength in the range of 350-370 nm is recommended. A secondary wavelength around 260 nm can also be monitored.

  • Run Time: 40 minutes

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1 g of dried and powdered plant material into a flask.

    • Add 20 mL of 80% methanol.

    • Sonicate the mixture for 30 minutes in a water bath at 60°C.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 10 mL of ultrapure water.

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of ultrapure water to remove polar impurities.

    • Elute the flavonoid glycosides with 10 mL of methanol.

    • Evaporate the methanol eluate to dryness and reconstitute the residue in a known volume (e.g., 2 mL) of methanol.

  • Final Preparation: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation: Method Validation Summary

The following tables summarize the typical validation parameters for the quantification of a flavonoid glycoside similar to this compound, such as Isorhamnetin-3-O-glucoside. These values serve as a benchmark for the expected performance of this method.

Table 1: Linearity and Range

Parameter Value
Linearity Range 1 - 100 µg/mL
Regression Equation y = 25432x + 1234

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.5

| Limit of Quantification (LOQ) | 1.5 |

Table 3: Precision

Concentration (µg/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6)
5 < 2.0 < 3.0
25 < 1.5 < 2.5

| 75 | < 1.0 | < 2.0 |

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
10 9.8 98.0
50 50.9 101.8

| 90 | 89.2 | 99.1 |

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction (80% Methanol, Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation1 Evaporation supernatant->evaporation1 reconstitution1 Reconstitution in Water evaporation1->reconstitution1 spe SPE Cleanup (C18) reconstitution1->spe elution Elution with Methanol spe->elution evaporation2 Evaporation elution->evaporation2 reconstitution2 Reconstitution in Methanol evaporation2->reconstitution2 filtration 0.45 µm Filtration reconstitution2->filtration hplc_injection HPLC Injection filtration->hplc_injection ref_std Reference Standard stock_sol Stock Solution (1000 µg/mL in Methanol) ref_std->stock_sol working_std Working Standards (Serial Dilution) stock_sol->working_std working_std->hplc_injection calibration_curve Calibration Curve Construction working_std->calibration_curve chrom_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_separation uv_detection UV Detection (350-370 nm) chrom_separation->uv_detection peak_integration Peak Area Integration uv_detection->peak_integration quantification Quantification of This compound calibration_curve->quantification peak_integration->quantification

Application Notes and Protocols for Determining the Antioxidant Activity of Syringetin-3-O-glucoside using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant activity of Syringetin-3-O-glucoside, a naturally occurring flavonol glycoside, using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Introduction

This compound is a compound of interest for its potential health benefits, including its antioxidant properties. The evaluation of its capacity to scavenge free radicals is a critical step in its characterization as a potential therapeutic agent. The DPPH and ABTS assays are colorimetric methods based on the ability of an antioxidant to reduce a stable radical, resulting in a measurable change in absorbance. These assays are fundamental in the screening and characterization of antioxidant compounds.

Quantitative Data Summary

The antioxidant activity of this compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. The table below summarizes the reported IC50 values for this compound in both DPPH and ABTS assays.

CompoundAssayIC50 Value (µg/mL)Reference
This compoundDPPH286.6 ± 3.5[1]
This compoundABTS283.0 ± 1.5[1]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of this compound against the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or another suitable solvent like DMSO or acetone)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Protect the solution from light by wrapping the container in aluminum foil. This solution should be prepared fresh.

  • Preparation of Test Sample and Positive Control:

    • Dissolve this compound in a suitable solvent (e.g., DMSO, acetone) to prepare a stock solution. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

    • Prepare a series of dilutions of the this compound stock solution to be tested.

    • Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) in the same manner.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of the test sample dilutions to designated wells.

    • Add the same volume of the positive control dilutions to their respective wells.

    • For the blank, add the solvent used for dissolving the samples.

    • Add the DPPH working solution to all wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where:

      • A_control is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50 Value:

    • Plot the percentage of inhibition against the different concentrations of this compound.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by regression analysis.

ABTS Radical Cation Decolorization Assay

This protocol describes the method for evaluating the antioxidant activity of this compound by measuring its ability to scavenge the ABTS radical cation.

Principle: The pre-formed, blue-green ABTS radical cation is reduced by an antioxidant to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Methanol (or another suitable solvent)

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ solution.

  • Preparation of ABTS Working Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with methanol (or another appropriate solvent) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Sample and Positive Control:

    • Dissolve this compound in a suitable solvent to prepare a stock solution.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a series of dilutions of the positive control (e.g., Trolox) in the same manner.

  • Assay Protocol:

    • In a 96-well microplate, add a small volume of the test sample dilutions to designated wells.

    • Add the same volume of the positive control dilutions to their respective wells.

    • For the blank, add the solvent used for dissolving the samples.

    • Add the ABTS working solution to all wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the microplate in the dark at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of ABTS radical scavenging activity is calculated using the following formula:

      where:

      • A_control is the absorbance of the ABTS solution without the sample.

      • A_sample is the absorbance of the ABTS solution with the sample.

  • Determination of IC50 Value:

    • Plot the percentage of inhibition against the different concentrations of this compound.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the ABTS radical. This can be determined by regression analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the DPPH and ABTS antioxidant activity assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add DPPH Solution to all wells DPPH_sol->Add_DPPH Sample_sol Prepare this compound Stock & Dilutions Plate_setup Pipette Samples, Controls & Blank into 96-well Plate Sample_sol->Plate_setup Control_sol Prepare Positive Control (e.g., Ascorbic Acid) Dilutions Control_sol->Plate_setup Plate_setup->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calc_inhibition Calculate % Inhibition Measure->Calc_inhibition Plot_curve Plot % Inhibition vs. Concentration Calc_inhibition->Plot_curve Det_IC50 Determine IC50 Value Plot_curve->Det_IC50

Caption: DPPH Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ABTS_stock Prepare ABTS Radical (ABTS + K2S2O8, 12-16h) ABTS_working Dilute ABTS Stock to Absorbance ~0.7 at 734 nm ABTS_stock->ABTS_working Add_ABTS Add ABTS Working Solution to all wells ABTS_working->Add_ABTS Sample_sol Prepare this compound Stock & Dilutions Plate_setup Pipette Samples, Controls & Blank into 96-well Plate Sample_sol->Plate_setup Control_sol Prepare Positive Control (e.g., Trolox) Dilutions Control_sol->Plate_setup Plate_setup->Add_ABTS Incubate Incubate in Dark (e.g., 6 min, RT) Add_ABTS->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calc_inhibition Calculate % Inhibition Measure->Calc_inhibition Plot_curve Plot % Inhibition vs. Concentration Calc_inhibition->Plot_curve Det_IC50 Determine IC50 Value Plot_curve->Det_IC50

Caption: ABTS Assay Workflow

References

In Vitro Anti-inflammatory Effects of Syringetin-3-O-glucoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin-3-O-glucoside is a naturally occurring flavonol glycoside found in various plants, including red grapes.[1] Flavonoids and their glycosides are a major focus of pharmacological research due to their diverse biological activities, including well-documented anti-inflammatory properties.[1][2] The inflammatory process, orchestrated by immune cells such as macrophages, involves the production of key mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] Overproduction of these mediators is implicated in numerous chronic inflammatory diseases.

The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] While the aglycone, syringetin, is known for its anti-inflammatory potential, specific data on the in vitro effects of its glycoside, this compound, are limited in current scientific literature. One study has suggested it may act as an immunomodulator, noting an increase in pro-inflammatory mediators under certain conditions, highlighting the need for direct experimental investigation.[1]

These application notes provide a comprehensive set of protocols and data presentation templates for researchers to systematically investigate the anti-inflammatory effects of this compound on relevant cell lines. The methodologies are based on established assays widely used for characterizing anti-inflammatory compounds.

Data Presentation: Quantitative Summary

Quantitative data from the following experimental protocols should be meticulously recorded and organized. The tables below serve as templates for presenting the results, allowing for clear comparison and interpretation of the dose-dependent effects of this compound.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%) (Mean ± SD)
Vehicle Control (0)100 ± 5.2
1Data
5Data
10Data
25Data
50Data
100Data

Cell viability assessed via MTT or similar assay after 24-hour incubation.

Table 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production by this compound

TreatmentConcentration (µM)NO Production (% of LPS Control) (Mean ± SD)IC₅₀ (µM)
Control (Untreated)-DataN/A
LPS (1 µg/mL)-100 ± 8.1N/A
LPS + S3G1Data\multirow{5}{*}{Calculate}
LPS + S3G5Data
LPS + S3G10Data
LPS + S3G25Data
LPS + S3G50Data
LPS + Positive Controle.g., 100 µM L-NMMADataN/A

S3G: this compound. NO production measured in the supernatant of LPS-stimulated RAW 264.7 cells using the Griess assay.

Table 3: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production by this compound

TreatmentConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)
Control (Untreated)-DataDataData
LPS (1 µg/mL)-DataDataData
LPS + S3G10DataDataData
LPS + S3G25DataDataData
LPS + S3G50DataDataData
LPS + Positive Controle.g., 10 µM Dex.DataDataData

S3G: this compound. Dexamethasone (Dex.) as a positive control. Cytokine levels in the supernatant measured by ELISA.

Experimental Workflow and Logic

The logical flow of experiments is crucial for a comprehensive assessment. It begins with cytotoxicity testing to ensure observed effects are not due to cell death, followed by functional assays to measure the inhibition of inflammatory mediators, and finally, mechanistic studies to elucidate the underlying molecular pathways.

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Functional Anti-inflammatory Assays cluster_2 Phase 3: Mechanistic Studies A Compound Preparation (this compound) C Cytotoxicity Assay (MTT) Determine non-toxic concentrations A->C B Cell Culture (e.g., RAW 264.7 Macrophages) B->C D Induce Inflammation (LPS Stimulation) C->D Use non-toxic concentrations E Nitric Oxide (NO) Assay (Griess Reagent) D->E F Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6, IL-1β) D->F G Western Blot Analysis (Protein Expression & Phosphorylation) E->G If NO is inhibited F->G If cytokines are reduced H Target Pathways: - NF-κB (p65, IκBα) - MAPKs (p38, ERK, JNK) G->H

Caption: Experimental workflow for evaluating anti-inflammatory effects.

Key Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line is recommended as it is a standard model for in vitro inflammation studies.

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂. Passage cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Protocol)

This assay determines the non-toxic concentration range of this compound.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the inhibitory effect of the compound on NO production, an inflammatory mediator.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect 100 µL of the culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: After 10 minutes at room temperature, measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol quantifies the reduction of key inflammatory cytokines.

  • Cell Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay, typically using a 24-well plate for a larger volume of supernatant.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove debris. Store at -80°C until use.

  • ELISA Procedure: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Follow the manufacturer’s instructions precisely.

  • Analysis: Generate a standard curve for each cytokine and determine the concentrations in the samples.

Western Blot Analysis for Signaling Proteins

This protocol is used to investigate the molecular mechanism by assessing the phosphorylation and expression of key proteins in the NF-κB and MAPK pathways.

  • Cell Lysis: Seed cells in a 6-well plate, treat with this compound, and stimulate with LPS for a shorter duration (e.g., 30-60 minutes). Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the total protein or loading control.

Postulated Signaling Pathways

Based on extensive research on other flavonoids, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6. This compound may inhibit this process.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 NF-κB (p65) p65_nuc NF-κB (p65) p65->p65_nuc Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) p65_nuc->Genes Induces Transcription Mediators Inflammatory Mediators (NO, Cytokines) Genes->Mediators Leads to Production S3G This compound S3G->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

The MAPK family (including p38, ERK, and JNK) also plays a critical role in the inflammatory response. LPS activation of these kinases leads to the activation of transcription factors like AP-1, which work in concert with NF-κB to promote the expression of inflammatory mediators. Flavonoids often inhibit the phosphorylation, and thus activation, of MAPKs.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates p38 p38 MAPKKK->p38 Phosphorylates ERK ERK MAPKKK->ERK Phosphorylates JNK JNK MAPKKK->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates ERK->AP1 Activates JNK->AP1 Activates Genes Pro-inflammatory Genes AP1->Genes Induces Transcription S3G This compound S3G->MAPKKK Inhibits

Caption: Hypothesized inhibition of the MAPK pathway by this compound.

References

Application Notes and Protocols for Syringetin-3-O-glucoside in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Syringetin-3-O-glucoside is a naturally occurring flavonol glycoside found in various plants, including red grapes.[1][2] As a member of the flavonoid family, it is structurally related to other well-studied compounds known for their diverse biological activities.[3] Preclinical research on related flavonoids suggests that this compound holds potential as a subject for investigation in several key areas of cell biology and drug discovery, primarily due to its antioxidant and potential anti-inflammatory and anti-cancer properties.[1][4]

These application notes provide a comprehensive guide for utilizing this compound in various cell-based assays to explore its biological effects. The protocols detailed below are foundational methods for assessing cytotoxicity, antioxidant capacity, anti-inflammatory potential, and apoptosis-inducing effects.

Key Potential Applications:

  • Antioxidant Research: To quantify the ability of this compound to mitigate cellular oxidative stress induced by reactive oxygen species (ROS).

  • Anti-inflammatory Studies: To investigate its inhibitory effects on inflammatory pathways, such as the NF-κB signaling cascade, and the subsequent reduction in pro-inflammatory cytokine production.[5][6]

  • Oncology Research: To assess its cytotoxic and apoptotic effects on various cancer cell lines, providing insights into its potential as an anti-cancer agent.[7][8]

Compound Handling and Preparation:

  • Solubility: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol.[9] For cell-based assays, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO.

  • Storage: The powdered compound should be stored at -20°C for long-term stability.[10] The DMSO stock solution should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

  • Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium for each experiment. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.

Data Presentation: Exemplar Quantitative Data

The following tables summarize hypothetical or analogous quantitative data from key cell-based assays. These serve as examples of how to present results obtained from the protocols described below. Data for this compound should be determined empirically. For illustrative purposes, some data is modeled on that of the structurally related compound, Quercetin-3-O-glucoside.[7]

Table 1: Cytotoxicity of this compound (Illustrative Data)

Cell Line Type IC₅₀ (µg/mL) after 48h
Caco-2 Colon Carcinoma 79[7]
HepG2 Liver Hepatocellular Carcinoma 150[7]

| HEK293 | Non-cancer Kidney | 186[7] |

Table 2: Effect on Pro-inflammatory Cytokine Secretion (Illustrative Data)

Cell Line Treatment IL-6 Concentration (pg/mL) % Inhibition
RAW 264.7 Control (Unstimulated) < 5 N/A
RAW 264.7 LPS (1 µg/mL) 1250 0%
RAW 264.7 LPS + S3G (25 µM) 680 45.6%

| RAW 264.7 | LPS + S3G (50 µM) | 310 | 75.2% |

Table 3: Effect on Intracellular ROS Levels (Illustrative Data)

Cell Line Treatment Relative Fluorescence Units (RFU) % ROS Reduction
HaCaT Control (Unstimulated) 100 N/A
HaCaT H₂O₂ (500 µM) 850 0%
HaCaT H₂O₂ + S3G (25 µM) 420 50.6%

| HaCaT | H₂O₂ + S3G (50 µM) | 215 | 74.7% |

Experimental Protocols and Visualizations

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[11]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a solubilization solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage relative to the negative control.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with This compound incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability read->calculate

Fig 1. Workflow for MTT Cell Viability Assay.
Protocol 2: Intracellular ROS Detection (DCFH-DA Assay)

This assay quantifies intracellular reactive oxygen species (ROS). The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[14]

Methodology:

  • Cell Seeding: Seed cells (e.g., 2 x 10⁵ cells/well) in a 24-well plate or a 96-well black plate and incubate overnight.[15]

  • Compound Treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • ROS Induction: Remove the medium and add a known ROS inducer (e.g., H₂O₂ or TBHP) to the cells (except for the negative control group) and incubate.

  • DCFH-DA Staining: Wash the cells once with warm serum-free medium or PBS. Add DCFH-DA working solution (typically 10-25 µM) to each well and incubate for 30-45 minutes at 37°C, protected from light.[14][16]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.[15]

  • Fluorescence Measurement: Add 500 µL of PBS to each well (for 24-well plates).[15] Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[14][15] Alternatively, visualize the cells using a fluorescence microscope.[15]

  • Data Analysis: Normalize fluorescence intensity to cell number or protein concentration if significant cytotoxicity is observed. Calculate the percentage reduction in ROS levels compared to the ROS-inducer-only control.

ROS_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_detect Detection & Analysis seed 1. Seed Cells pretreat 2. Pre-treat with This compound seed->pretreat induce 3. Induce ROS (e.g., H₂O₂) pretreat->induce wash1 4. Wash Cells induce->wash1 stain 5. Add DCFH-DA (Incubate 30-45 min) wash1->stain wash2 6. Wash Cells (2x) stain->wash2 read 7. Measure Fluorescence (Ex: 485 nm, Em: 530 nm) wash2->read analyze 8. Calculate % ROS Reduction read->analyze NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα pIkBa p-IκBα IkBa_p65_p50->pIkBa p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome Degradation pIkBa->Proteasome Ubiquitination p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation S3G This compound S3G->IKK Inhibits? DNA DNA (κB sites) p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Genes Transcription

References

Application Note: LC-MS/MS Analysis of Syringetin-3-O-glucoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and selective method for the quantification of Syringetin-3-O-glucoside in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample extraction, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals investigating the phytochemical composition of plants and the therapeutic potential of flavonoids.

Introduction

This compound is a flavonoid glycoside found in various plants, including certain species of grapes and lotus.[1] Flavonoids are a class of secondary metabolites known for their diverse biological activities, including antioxidant properties. This compound itself has been noted for its relatively weak DPPH and ABTS radical scavenging activity.[2][3][4] Accurate and sensitive quantification of this and related compounds in plant matrices is crucial for quality control, pharmacokinetic studies, and understanding their role in plant biology and potential health benefits. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of such compounds in complex biological samples.

Chemical Structure:

  • Compound: this compound

  • Molecular Formula: C₂₃H₂₄O₁₃[5]

  • Molecular Weight: 508.43 g/mol [5]

  • CAS Number: 40039-49-4[2]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol outlines a general procedure for the extraction of this compound from plant leaves.

Materials:

  • Fresh or lyophilized plant leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Solvent: 80% Methanol (B129727) in water (v/v) with 0.1% formic acid

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh approximately 100 mg of homogenized, frozen plant tissue into a 2 mL microcentrifuge tube.

  • Immediately add 1.5 mL of pre-chilled Extraction Solvent.

  • Homogenize the sample using a vortex mixer for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 13,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Re-extract the pellet with an additional 1.0 mL of Extraction Solvent and repeat steps 3-5.

  • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 500 µL of 50% methanol in water.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temperature 420°C[6]
Desolvation Gas Flow 600 L/hr[6]
Collision Gas Argon

MRM Transitions:

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion is the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 507.1345.110025
This compound (Qualifier) 507.1329.110030
Internal Standard (e.g., Quercetin-3-O-glucoside) 463.1301.010022

Data Presentation

The following table presents hypothetical quantitative data for this compound in different plant extracts to illustrate the application of this method.

Sample IDPlant SpeciesTissueThis compound Concentration (µg/g dry weight)% RSD (n=3)
LE-01Vitis viniferaLeaf15.84.2
LE-02Nelumbo nuciferaLeaf8.35.1
ST-01Vitis viniferaStem2.16.5
FL-01Nelumbo nuciferaFlower12.53.8

Mandatory Visualization

experimental_workflow plant_material Plant Material (Leaves) extraction Extraction with 80% Methanol (Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporation to Dryness supernatant->drying reconstitution Reconstitution in 50% Methanol drying->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration lc_ms_ms LC-MS/MS Analysis (MRM Mode) filtration->lc_ms_ms data_analysis Data Analysis and Quantification lc_ms_ms->data_analysis

Caption: Workflow for the extraction and analysis of this compound.

mrm_logic quadrupole1 Quadrupole 1 (Q1) Selects Precursor Ion collision_cell Quadrupole 2 (q2) Collision Cell (CID) quadrupole1->collision_cell Fragmentation quadrupole3 Quadrupole 3 (Q3) Selects Product Ion collision_cell->quadrupole3 product_ion Product Ions e.g., m/z 345.1 detector Detector quadrupole3->detector Detection precursor_ion [M-H]⁻ m/z 507.1 precursor_ion->quadrupole1

References

Application Notes and Protocols: Syringetin-3-O-glucoside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed Application Notes and Protocols for the Use of Syringetin-3-O-glucoside as a Phytochemical Standard.

Introduction

This compound is a naturally occurring flavonol glycoside found in various plants, including red grapes and blueberries.[1] As a member of the flavonoid family, it exhibits antioxidant properties, although some studies suggest its radical scavenging activity is relatively weak.[2] Its distinct chemical structure and presence in plant-derived products make it a valuable analytical standard for phytochemical analysis, quality control of herbal products, and metabolomics studies.

This document provides detailed application notes and experimental protocols for the use of this compound as a standard in various analytical techniques. It also explores its potential biological significance, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValueSource
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[3]
CAS Number 40039-49-4[3]
Molecular Formula C₂₃H₂₄O₁₃[3]
Molecular Weight 508.43 g/mol [3]
Appearance Light yellow to yellow solid[4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol. Insoluble in Ethanol at <1 mg/mL without heating. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4][5][6]
Purity (as a standard) ≥98% (HPLC)[4]

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of this compound. These methods can be adapted based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Objective: To provide a general protocol for the quantification of this compound in plant extracts or other matrices using HPLC with UV/Diode Array Detection.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV/DAD detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard (≥98% purity)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or acetic acid

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm or 0.45 µm syringe filters

Protocol:

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.

    • Store the stock solution at 4°C, protected from light.

  • Calibration Curve Preparation:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 to 50 µg/mL.

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Preparation (General for Plant Material):

    • Accurately weigh a known amount of the dried and powdered plant material.

    • Extract with a suitable solvent (e.g., 80% methanol) using sonication or maceration.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. A typical gradient could be: 0-20 min, 10-40% B; 20-25 min, 40-80% B; 25-30 min, 80-10% B.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Monitor at the UV absorption maximum of this compound (typically around 260 nm and 350 nm for flavonols). A DAD detector is recommended to record the full UV spectrum for peak purity assessment.

  • Quantification:

    • Inject the prepared sample solution.

    • Identify the peak corresponding to this compound by comparing the retention time and UV spectrum with the standard.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data (Representative for Flavonol Glycosides):

ParameterTypical ValueSource (Analogous Compounds)
Retention Time (C18) 5 - 20 min (highly method-dependent)[7]
UV λmax ~260 nm, ~350 nm[5]
Linearity Range 1 - 100 µg/mL[4]
Correlation Coefficient (r²) > 0.999[8]
LOD ~0.1 - 1.5 µg/mL[9]
LOQ ~0.5 - 4.0 µg/mL[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices like biological fluids.

Instrumentation and Materials:

  • LC-MS/MS system (U)HPLC coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or HSS T3 column suitable for LC-MS analysis.

  • This compound reference standard (≥98% purity).

  • LC-MS grade solvents (methanol, acetonitrile, water).

  • LC-MS grade formic acid or ammonium (B1175870) formate.

  • Standard laboratory equipment for solution and sample preparation.

Protocol:

  • Standard and Sample Preparation:

    • Prepare standard stock and working solutions as described in the HPLC protocol, using LC-MS grade solvents.

    • Prepare samples as described previously, ensuring a final dilution in a solvent compatible with the initial mobile phase conditions.

  • LC-MS/MS Conditions (Example):

    • Column: C18 (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

    • Ionization Mode: ESI negative or positive mode. Negative mode is often preferred for phenolic compounds.

    • MS Parameters (to be optimized for the specific instrument):

      • Capillary Voltage: 2.5 - 3.5 kV

      • Source Temperature: 120 - 150 °C

      • Desolvation Temperature: 350 - 450 °C

      • Collision Energy: Optimize for the specific MRM transitions.

  • Multiple Reaction Monitoring (MRM) for Quantification:

    • Determine the precursor ion ([M-H]⁻ or [M+H]⁺) for this compound (m/z 507.1 or 509.1, respectively).

    • Identify characteristic product ions by fragmenting the precursor ion. A common fragmentation is the loss of the glucose moiety (162 Da), resulting in the syringetin (B192474) aglycone (m/z 345.0).

    • Set up MRM transitions for quantification (e.g., m/z 507.1 → 345.0) and confirmation (e.g., another characteristic fragment).

Mass Spectrometry Data:

ParameterValueSource
Precursor Ion [M-H]⁻ m/z 507.1139[10]
Precursor Ion [M+H]⁺ m/z 509.1290[3]
Major Fragment Ion (Aglycone) m/z 345.0 (Syringetin)[5]
High-Performance Thin-Layer Chromatography (HPTLC)

Objective: To provide a rapid and cost-effective method for the qualitative and semi-quantitative analysis of this compound.

Instrumentation and Materials:

  • HPTLC system including an applicator, developing chamber, and densitometer/scanner.

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.

  • This compound reference standard (≥98% purity).

  • Analytical grade solvents for the mobile phase.

  • Derivatization reagent (e.g., Natural Products-Polyethylene Glycol reagent or anisaldehyde-sulfuric acid).

Protocol:

  • Standard and Sample Application:

    • Prepare standard and sample solutions in a suitable volatile solvent (e.g., methanol).

    • Apply the solutions as bands onto the HPTLC plate using an automated applicator.

  • Chromatogram Development:

    • Develop the plate in a saturated twin-trough chamber with an appropriate mobile phase. A common mobile phase for flavonoids is a mixture of ethyl acetate, formic acid, glacial acetic acid, and water in various proportions.

  • Detection and Densitometry:

    • Dry the plate after development.

    • Visualize the spots under UV light (254 nm and 366 nm).

    • For enhanced visualization and quantification, derivatize the plate with a suitable reagent and heat as required.

    • Scan the plate using a densitometer at the wavelength of maximum absorption of the derivatized spot.

  • Quantification:

    • Create a calibration curve by plotting the peak area of the standard spots against their concentrations.

    • Determine the concentration of this compound in the sample from the calibration curve.

Experimental Workflows and Signaling Pathways

General Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a plant sample using the described analytical techniques.

G Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis plant_material Plant Material (Dried, Powdered) extraction Extraction (e.g., 80% Methanol, Sonication) plant_material->extraction filtration Filtration/Centrifugation extraction->filtration hplc HPLC-UV/DAD filtration->hplc Qualitative & Quantitative Analysis lcms LC-MS/MS filtration->lcms High-Sensitivity Quantification hptlc HPTLC filtration->hptlc Screening & Semi-Quantitative Analysis identification Identification (Retention Time, UV/MS Spectra) hplc->identification lcms->identification hptlc->identification quantification Quantification (Calibration Curve) identification->quantification data_reporting Data Reporting quantification->data_reporting

Caption: General workflow for the analysis of this compound.

Potential Signaling Pathway Involvement

While direct evidence for this compound is limited, its aglycone, Syringetin , has been implicated in the modulation of cellular signaling pathways, particularly those involved in apoptosis. The following diagram illustrates the potential involvement of Syringetin in the JNK (c-Jun N-terminal kinase) signaling pathway, a key regulator of apoptosis. It is plausible that this compound may exert its effects after being hydrolyzed to Syringetin.

G Potential Involvement of Syringetin (Aglycone) in the JNK Apoptosis Pathway syringetin Syringetin jnk JNK Activation syringetin->jnk Modulates stress Cellular Stress stress->jnk cjun c-Jun Phosphorylation jnk->cjun bcl2 Bcl-2 (Anti-apoptotic) jnk->bcl2 Inhibits ap1 AP-1 Formation cjun->ap1 pro_apoptotic Increased Expression of Pro-Apoptotic Genes (e.g., Bax) ap1->pro_apoptotic apoptosis Apoptosis pro_apoptotic->apoptosis bcl2->apoptosis

Caption: Syringetin's potential role in the JNK-mediated apoptosis pathway.

Note on Signaling Pathway: The depicted pathway is based on the known effects of the aglycone, Syringetin, on the JNK signaling cascade, which is a critical regulator of apoptosis.[11][12] Further research is required to confirm whether this compound acts directly on this pathway or requires prior hydrolysis to its aglycone form to exert these biological effects.

Conclusion

This compound is a valuable phytochemical standard for the accurate identification and quantification of this compound in various matrices. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate analytical methods for their specific needs. The potential involvement of its aglycone in significant cellular signaling pathways highlights the need for further investigation into the pharmacological properties of this compound.

References

Application of Syringetin-3-O-glucoside in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin-3-O-glucoside is a naturally occurring flavonol glycoside found in various plants, including grapes and wine. Flavonoids, a class of polyphenolic compounds, have garnered significant interest in metabolic research due to their potential therapeutic effects on metabolic disorders such as type 2 diabetes and obesity. This document provides detailed application notes and experimental protocols for investigating the metabolic effects of this compound, focusing on its potential as an anti-diabetic agent. The protocols and pathway information are based on studies of its aglycone, syringetin (B192474), and other closely related flavonoids, providing a foundational framework for direct investigation of this compound.

Potential Mechanisms of Action

Syringetin, the aglycone of this compound, has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. By inhibiting this enzyme, syringetin can delay glucose absorption and reduce postprandial hyperglycemia.[1] Furthermore, related flavonoids have been shown to influence key signaling pathways involved in glucose and lipid metabolism, such as the AMP-activated protein kinase (AMPK) and insulin (B600854) signaling pathways.

Data Presentation

The following table summarizes the α-glucosidase inhibitory activity of syringetin and a related hexoside derivative. While direct data for this compound is not yet available, these values provide a strong rationale for investigating its potential in this area.

CompoundIC50 Value (α-glucosidase inhibition)Reference Compound
Syringetin36.8 µMAcarbose (B1664774) (positive control)
Syringetin-3-O-hexoside11.94 ± 1.23 µg/mLAcarbose (positive control)

Experimental Protocols

In Vitro α-Glucosidase Inhibitory Assay

This protocol is designed to assess the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • This compound

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of test concentrations.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of this compound solution (or acarbose for positive control, or buffer for blank), and 25 µL of α-glucosidase solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

experimental_workflow_alpha_glucosidase cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_s3g Prepare this compound solutions mix Mix buffer, sample/control, and enzyme in 96-well plate prep_s3g->mix prep_enzyme Prepare α-glucosidase solution prep_enzyme->mix prep_substrate Prepare pNPG solution add_substrate Add pNPG to initiate reaction prep_substrate->add_substrate prep_control Prepare Acarbose (positive control) prep_control->mix incubate1 Incubate at 37°C for 10 min mix->incubate1 incubate1->add_substrate incubate2 Incubate at 37°C for 20 min add_substrate->incubate2 stop_reaction Stop reaction with Na₂CO₃ incubate2->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

α-Glucosidase Inhibition Assay Workflow

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol outlines a method to assess the effect of this compound on glucose uptake in a common cell line model for adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS)

  • Insulin, Dexamethasone, and IBMX (for differentiation)

  • This compound

  • Insulin (for stimulation)

  • 2-deoxy-D-[³H]glucose (radioactive tracer)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Phloretin (glucose transport inhibitor)

  • Scintillation counter

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

    • Induce differentiation into adipocytes by treating confluent cells with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2 days.

    • Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 2 days, and then in DMEM with 10% FBS for an additional 4-6 days until fully differentiated.

  • Glucose Uptake Assay:

    • Starve the differentiated adipocytes in serum-free DMEM for 2-4 hours.

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with this compound at various concentrations in KRH buffer for 30 minutes.

    • Stimulate glucose uptake by adding 100 nM insulin for 20 minutes.

    • Add 2-deoxy-D-[³H]glucose and incubate for 5-10 minutes.

    • Stop the uptake by adding ice-cold KRH buffer containing phloretin.

    • Wash the cells three times with ice-cold PBS.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Normalize the results to the protein concentration of each sample.

experimental_workflow_glucose_uptake cluster_culture Cell Culture & Differentiation cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis culture_cells Culture 3T3-L1 preadipocytes induce_diff Induce differentiation into adipocytes culture_cells->induce_diff starve_cells Serum starve adipocytes induce_diff->starve_cells preincubate Pre-incubate with this compound starve_cells->preincubate stimulate Stimulate with insulin preincubate->stimulate add_tracer Add 2-deoxy-D-[³H]glucose stimulate->add_tracer stop_uptake Stop uptake with phloretin add_tracer->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells measure_radioactivity Measure radioactivity lyse_cells->measure_radioactivity normalize_data Normalize to protein concentration measure_radioactivity->normalize_data

Glucose Uptake Assay Workflow

In Vivo Study in a Streptozotocin-Induced Diabetic Mouse Model

This protocol provides a framework for evaluating the anti-diabetic effects of this compound in a chemically-induced model of type 1 diabetes.

Materials:

  • Male C57BL/6 mice

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucometer and test strips

  • Metformin or other relevant positive control

Procedure:

  • Induction of Diabetes:

    • Acclimatize mice for at least one week.

    • Induce diabetes by a single intraperitoneal injection of STZ (e.g., 150 mg/kg body weight) dissolved in cold citrate buffer.[2][3]

    • Monitor blood glucose levels for 3-7 days post-injection. Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic.[2]

  • Experimental Groups and Treatment:

    • Divide the diabetic mice into groups:

      • Diabetic control (vehicle)

      • This compound (different doses)

      • Positive control (e.g., metformin)

    • Administer this compound or vehicle orally once daily for a specified period (e.g., 4 weeks).

  • Monitoring and Data Collection:

    • Monitor body weight and food and water intake weekly.

    • Measure fasting blood glucose levels weekly.

    • At the end of the study, perform an oral glucose tolerance test (OGTT).

    • Collect blood samples for analysis of insulin, lipid profile (total cholesterol, triglycerides, HDL, LDL), and markers of liver and kidney function.

    • Collect tissues (e.g., pancreas, liver, adipose tissue) for histological analysis and molecular studies (e.g., Western blotting).

Signaling Pathways

Proposed AMPK Signaling Pathway Modulation

Based on studies with related flavonoids, this compound may activate the AMPK pathway, a central regulator of cellular energy homeostasis.

ampk_pathway S3G This compound AMPK AMPK S3G->AMPK Activates ACC ACC AMPK->ACC Inhibits CPT1 CPT1 AMPK->CPT1 Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Proposed AMPK Signaling Pathway

Proposed Insulin Signaling Pathway Modulation

This compound may enhance insulin sensitivity by modulating key components of the insulin signaling pathway.

insulin_pathway S3G This compound IRS IRS S3G->IRS Potentiates Phosphorylation Insulin Insulin IR Insulin Receptor Insulin->IR Binds IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Proposed Insulin Signaling Pathway

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers interested in exploring the metabolic effects of this compound. While direct evidence for this specific compound is still emerging, the data from its aglycone and related flavonoids strongly suggest its potential as a valuable tool in the study and development of novel therapeutics for metabolic diseases. Further research is warranted to fully elucidate its mechanisms of action and therapeutic efficacy.

References

Application Notes and Protocols for In Vivo Studies of Syringetin-3-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating the therapeutic potential of Syringetin-3-O-glucoside. This document outlines detailed protocols for evaluating its anti-inflammatory, antioxidant, and anti-cancer properties, complete with data presentation tables and diagrams of relevant signaling pathways.

Introduction to this compound

This compound is a flavonoid glycoside found in various plants.[1][2][3][4] Flavonoids, as a class of polyphenolic compounds, are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[2][4] Syringetin, the aglycone of this compound, has demonstrated potent biological activities.[2] However, the glycosidic form, as it often occurs in nature, may have different pharmacokinetic and pharmacodynamic properties. Therefore, in vivo studies are crucial to elucidate the therapeutic potential of this compound.

Pharmacokinetics and Dosing Considerations

To date, specific pharmacokinetic studies on this compound in rodents are limited. Flavonoid glycosides are generally known to be hydrolyzed by intestinal enzymes or gut microbiota before absorption of the aglycone. The bioavailability of flavonoids can be low and variable.

Recommendations for Dosing:

  • Pilot Study: It is highly recommended to conduct a pilot pharmacokinetic study to determine the optimal dose, route of administration, and sampling time points for this compound in the chosen animal model.

  • Route of Administration: Oral gavage is a common route for flavonoid administration, mimicking dietary intake. Intraperitoneal (i.p.) injection can be used to bypass first-pass metabolism and achieve higher systemic exposure.

  • Vehicle Selection: this compound is sparingly soluble in water. A suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) or a solution containing a small percentage of DMSO and Tween 80, should be used for administration.[1]

  • Dose Range: Based on studies with other flavonoid glycosides, a starting dose range of 10-100 mg/kg body weight can be considered for efficacy studies.

In Vivo Anti-Inflammatory Activity

A common and well-established model to assess the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rats or mice.[5][6][7]

Experimental Protocol: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • This compound

  • Carrageenan (lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% CMC-Na)

  • Plethysmometer or digital calipers

  • Male Wistar rats (180-220 g)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na, p.o.)

    • Group 2: this compound (e.g., 25 mg/kg, p.o.)

    • Group 3: this compound (e.g., 50 mg/kg, p.o.)

    • Group 4: this compound (e.g., 100 mg/kg, p.o.)

    • Group 5: Positive control (Indomethacin, 10 mg/kg, p.o.)

  • Treatment: Administer the respective treatments orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[6][7]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[5]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • Percentage Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[5]

Biochemical Analysis (Optional):

At the end of the experiment, euthanize the animals and collect the inflamed paw tissue and blood samples.

  • Tissue Homogenate: Prepare a homogenate of the paw tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

  • Immunohistochemistry: Perform immunohistochemical staining of the paw tissue to visualize the expression of inflammatory markers like COX-2 and iNOS.[8][9][10][11][12]

Data Presentation: Anti-Inflammatory Effects
GroupTreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)Edema Inhibition (%)TNF-α Level in Paw (pg/mg protein) (Mean ± SD)
1Vehicle-0
2This compound25
3This compound50
4This compound100
5Indomethacin10
Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[13][14] Anti-inflammatory agents often exert their effects by inhibiting this pathway.

Caption: NF-κB signaling pathway in inflammation.

In Vivo Antioxidant Activity

The antioxidant potential of this compound can be evaluated by measuring its effect on endogenous antioxidant enzymes and markers of oxidative stress in an appropriate in vivo model.

Experimental Protocol: Assessment of Antioxidant Enzymes

Objective: To determine the effect of this compound on the activity of antioxidant enzymes in rodent tissues.

Model: This protocol can be integrated with other efficacy models (e.g., inflammation or cancer models) or conducted in healthy animals.

Materials:

  • This compound

  • Vehicle

  • Reagents and kits for Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx) activity assays.[15][16][17][18][19]

  • Reagents for measuring malondialdehyde (MDA) levels (a marker of lipid peroxidation).

Procedure:

  • Animal Treatment: Treat animals with this compound and the vehicle as described in the primary efficacy model for a specified duration.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., liver, kidney, brain, or tumor tissue).

  • Tissue Homogenization: Prepare tissue homogenates in an appropriate buffer on ice.

  • Enzyme Activity Assays:

    • SOD Activity: Measure SOD activity using a commercially available kit or a standard spectrophotometric method.[15][17]

    • CAT Activity: Measure CAT activity using a commercially available kit or by monitoring the decomposition of H₂O₂.[17][18][19]

    • GPx Activity: Measure GPx activity using a commercially available kit.[15][18]

  • MDA Assay: Measure MDA levels in the tissue homogenates as an indicator of lipid peroxidation.

  • Data Analysis: Express enzyme activities as units per milligram of protein and MDA levels as nanomoles per milligram of protein. Compare the results between the treated and control groups.

Data Presentation: Antioxidant Effects
GroupTreatmentDose (mg/kg)SOD Activity (U/mg protein) (Mean ± SD)CAT Activity (U/mg protein) (Mean ± SD)MDA Level (nmol/mg protein) (Mean ± SD)
1Vehicle-
2This compound25
3This compound50
4This compound100
Signaling Pathway: Nrf2 in Oxidative Stress

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins.[[“]][21][22][23][24] Many antioxidant compounds exert their effects by activating the Nrf2 pathway.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_active Active Nrf2 Keap1->Nrf2_active releases Ub Ubiquitin Nrf2->Ub ubiquitination Syringetin This compound Syringetin->Keap1 interacts with Proteasome Proteasome Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_active->ARE translocates & binds Antioxidant_genes Antioxidant Genes (HO-1, NQO1, SOD) ARE->Antioxidant_genes transcription

Caption: Nrf2 signaling pathway in oxidative stress.

In Vivo Anti-Cancer Activity

The anti-cancer potential of this compound can be investigated using a tumor xenograft model in immunodeficient mice.

Experimental Protocol: Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound.

Materials:

  • This compound

  • Vehicle

  • A suitable human cancer cell line (e.g., a cell line in which this compound has shown in vitro cytotoxicity)

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Matrigel

  • Digital calipers

Procedure:

  • Cell Culture: Culture the selected cancer cells under appropriate conditions.

  • Animal Acclimatization: Acclimatize immunodeficient mice for one week.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with digital calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to the following groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 50 mg/kg/day, p.o. or i.p.)

    • Group 3: this compound (e.g., 100 mg/kg/day, p.o. or i.p.)

    • Group 4: Positive control (a standard chemotherapeutic agent for the chosen cancer type)

  • Treatment Administration: Administer the treatments for a specified period (e.g., 2-4 weeks).

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor weights and volumes between the treated and control groups.

Further Analysis (Optional):

  • Immunohistochemistry: Analyze the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) in the tumor tissues.

  • Western Blotting: Analyze the expression of proteins involved in key signaling pathways (e.g., PI3K/Akt) in tumor lysates.

Data Presentation: Anti-Cancer Effects
GroupTreatmentDose (mg/kg/day)Final Tumor Volume (mm³) (Mean ± SD)Final Tumor Weight (g) (Mean ± SD)Tumor Growth Inhibition (%)
1Vehicle-0
2This compound50
3This compound100
4Positive Control
Signaling Pathway: PI3K/Akt in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[25][26][27][28][29]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits PI3K->PIP2 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates Akt_p p-Akt Akt->Akt_p phosphorylation mTOR mTOR Akt_p->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Syringetin This compound Syringetin->PI3K inhibits

Caption: PI3K/Akt signaling pathway in cancer.

Conclusion

These application notes provide a framework for the in vivo investigation of this compound. The detailed protocols for assessing its anti-inflammatory, antioxidant, and anti-cancer activities, along with the illustrative signaling pathways, offer a comprehensive guide for researchers. It is imperative to adapt and optimize these protocols based on the specific research questions and available resources. Rigorous experimental design and careful data interpretation will be crucial in elucidating the therapeutic potential of this promising natural compound.

References

Troubleshooting & Optimization

How to improve the solubility of Syringetin-3-O-glucoside for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for Syringetin-3-O-glucoside. This resource provides detailed answers to frequently asked questions and troubleshooting strategies to help researchers overcome challenges related to the solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to dissolve in aqueous solutions for in vitro assays?

This compound is a flavonol glycoside, meaning it has a flavonoid base (Syringetin) attached to a sugar molecule (a glucoside).[1] Flavonoid structures are generally lipophilic (fat-soluble) and have poor water solubility.[2] While the attached glucoside group is intended to increase water solubility compared to the aglycone, the overall aqueous solubility often remains limited, posing a significant challenge for preparing solutions in physiological buffers or cell culture media.

Q2: What is the primary recommended solvent for preparing a stock solution of this compound?

Due to its limited aqueous solubility, the recommended solvent for preparing a high-concentration stock solution is Dimethyl sulfoxide (B87167) (DMSO) .[3][4][5] Ethanol may also be an option, though some reports indicate insolubility even with heating and sonication.[6] It is best practice to first dissolve the compound completely in a minimal amount of 100% DMSO before further dilution.

Q3: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

The cytotoxicity of DMSO is a critical factor and is dependent on the cell line and the duration of exposure.[7] While some robust cell lines can tolerate up to 1% or even 2% DMSO for short periods, it is strongly recommended to keep the final concentration in your culture medium as low as possible.[7][8] Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) to accurately assess the compound's effect.

Q4: My compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What is happening and how can I prevent it?

This common issue is known as "solvent shock."[9] It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution, causing the compound to crash out of solution due to the drastic change in polarity. To prevent this, add the DMSO stock solution drop-by-drop into your aqueous medium while vortexing or stirring vigorously to ensure rapid dispersal.[10] Preparing an intermediate dilution in a co-solvent mixture may also be beneficial.

Q5: How should I store stock solutions of this compound?

Proper storage is crucial to maintain the compound's integrity. The compound should be protected from light during storage.[3][6] For detailed storage conditions, please refer to the data table below.

Data Presentation
Table 1: Solubility Profile of this compound

Specific quantitative solubility data is limited. This table provides a qualitative summary based on vendor datasheets and the properties of similar flavonoids.

SolventSolubilityNotes
DMSO Soluble The recommended solvent for preparing high-concentration stock solutions.[3][4]
EthanolInsoluble / Very LowOne report indicates insolubility even with ultrasonic warming to 60°C.[6]
Water / Aqueous BuffersSparingly Soluble / LowThe primary challenge for in vitro assays.[5]
DMFSolubleAn alternative organic solvent, similar to DMSO.[5]
Chloroform, DichloromethaneSolubleGenerally not compatible with aqueous in vitro assays.[4]
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
Final DMSO Conc.General Effect on CellsRecommendation
≤ 0.1% Considered safe for most cell lines with minimal toxic effects.[10][11]Ideal target for most experiments.
0.1% - 0.5% Tolerated by many robust cell lines, but may induce cellular stress or differentiation in sensitive lines.[10][12]Acceptable, but a vehicle control is essential. Test for cell-specific toxicity.
0.5% - 1.0% Can cause significant cytotoxicity and affect experimental outcomes depending on cell type and exposure time.[7][10]Use with caution and only if necessary for compound solubility. Thorough validation is required.
> 1.0% Generally considered toxic to most cell lines.[7][8]Not recommended for most cell-based assays.
Table 3: Recommended Storage Conditions
FormTemperatureDurationLight Protection
Powder-20°C3 yearsRequired[3]
In Solvent (e.g., DMSO)-80°C6 monthsRequired[3][6]
In Solvent (e.g., DMSO)-20°C1 monthRequired[3][6]
Troubleshooting Guide
Problem: The compound precipitates out of solution upon dilution into aqueous media.
  • Cause : This is likely due to "solvent shock," where the rapid polarity change causes the compound to become insoluble.[9]

  • Solution :

    • Ensure your initial stock in 100% DMSO is fully dissolved.

    • Warm the aqueous medium (e.g., to 37°C) before adding the compound.

    • Add the DMSO stock slowly and dropwise to the aqueous medium while the medium is being vigorously vortexed or stirred .[10] This promotes rapid mixing and prevents localized high concentrations of DMSO.

    • Avoid preparing large volumes of diluted solution that will sit for a long time before use. Prepare fresh working solutions for each experiment.

Problem: The required dose of this compound results in a final DMSO concentration that is toxic to the cells.
  • Cause : The compound's low solubility necessitates a high-concentration stock, leading to toxic levels of the solvent upon dilution.

  • Potential Solutions :

    • pH Adjustment : The solubility of some flavonoids can be increased by adjusting the pH of the buffer.[9] This must be done carefully to ensure the pH remains compatible with your cells and assay.

    • Use of Excipients : Consider using solubility enhancers like cyclodextrins (e.g., SBE-β-CD or HP-β-CD), which can form inclusion complexes with the compound to improve aqueous solubility.[3][9]

    • Co-Solvent System : Prepare an intermediate dilution in a mixture of DMSO and a less toxic, water-miscible solvent like PEG400 before the final dilution in the aqueous medium.[13]

Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)
  • Calculate Mass : Based on the molecular weight of this compound (508.43 g/mol ), calculate the mass required for your desired volume and concentration.

    • Example: For 1 mL of a 50 mM stock, you need: 0.050 mol/L * 0.001 L * 508.43 g/mol = 0.0254 g = 25.4 mg.

  • Weigh Compound : Accurately weigh the calculated amount of the powdered compound into a sterile, light-protecting microcentrifuge tube.

  • Add Solvent : Add the calculated volume of 100% sterile-filtered DMSO.

  • Dissolve : Vortex the solution vigorously for 2-3 minutes. If particles remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat which could degrade the compound.

  • Confirm Dissolution : Ensure the solution is clear with no visible precipitate before storing.

  • Store : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C, protected from light.[3]

Protocol 2: Preparation of a Final Working Solution for In Vitro Assays
  • Pre-warm Medium : Warm your sterile cell culture medium or assay buffer to the experimental temperature (typically 37°C).

  • Prepare Dilution Tube : Place the required volume of the pre-warmed medium into a sterile tube.

  • Calculate Stock Volume : Determine the volume of your DMSO stock solution needed to achieve the final desired concentration. Ensure this results in a final DMSO concentration that is non-toxic to your cells (ideally ≤ 0.1%).

    • Example: To make 10 mL of a 50 µM working solution from a 50 mM stock:

      • C1V1 = C2V2 -> (50,000 µM)(V1) = (50 µM)(10,000 µL) -> V1 = 10 µL.

      • Final DMSO % = (10 µL / 10,000 µL) * 100% = 0.1%.

  • Dilute : While the tube of medium is actively vortexing, slowly add the calculated volume (10 µL in the example) of the DMSO stock solution drop-by-drop.

  • Mix : Continue vortexing for another 30 seconds to ensure homogeneity.

  • Use Immediately : Use the freshly prepared working solution for your assay as soon as possible to minimize the risk of precipitation over time.

Visualized Workflows

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution start Weigh this compound Powder add_dmso Add 100% DMSO start->add_dmso dissolve Vortex / Sonicate (Gentle heat if needed) add_dmso->dissolve check_sol Visually confirm complete dissolution dissolve->check_sol check_sol->dissolve Precipitate remains stock_sol High-Concentration Stock Solution check_sol->stock_sol Clear add_stock Add DMSO stock dropwise while VIGOROUSLY vortexing stock_sol->add_stock Dilute for Assay warm_media Pre-warm Aqueous Medium (e.g., Cell Culture Media) warm_media->add_stock final_sol Final Working Solution (Use Immediately) add_stock->final_sol

Caption: Workflow for preparing this compound solutions.

G start Solubility Issue Encountered q1 Does compound precipitate in final aqueous solution? start->q1 a1_yes Cause: Solvent Shock 1. Add stock slowly to vortexing media. 2. Pre-warm aqueous media. 3. Prepare fresh before use. q1->a1_yes Yes q2 Is final DMSO concentration >0.5% and toxic to cells? q1->q2 No a1_yes->q2 a2_yes Try solubility enhancers: 1. pH adjustment (assay permitting). 2. Add cyclodextrins (e.g., HP-β-CD). 3. Use a co-solvent system (e.g., PEG400). q2->a2_yes Yes q3 Does compound fail to dissolve in 100% DMSO? q2->q3 No end Solution Optimized a2_yes->end a3_yes Increase dissolution energy: 1. Sonicate in water bath. 2. Gently warm (37°C). 3. Increase vortexing time. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for solubility issues.

References

Optimizing extraction yield of Syringetin-3-O-glucoside from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Syringetin-3-O-glucoside extraction from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why is my this compound yield consistently low?

Answer: Low yields can stem from several factors throughout the extraction and purification process. Consider the following:

  • Suboptimal Extraction Parameters: The efficiency of your extraction is highly dependent on the solvent, temperature, time, and method. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional maceration.[1] For instance, MAE has been shown to provide higher yields of flavonoids in shorter extraction times compared to UAE.

  • Improper Solvent Selection: The polarity of the solvent is crucial for effectively dissolving this compound. Aqueous ethanol (B145695) or methanol (B129727) are commonly used for flavonoid extraction. The optimal concentration of ethanol is often between 50% and 80%.

  • Degradation of the Target Compound: Flavonoid glycosides can be sensitive to high temperatures and prolonged exposure to certain solvents or pH levels. Overly aggressive extraction conditions can lead to degradation.

  • Inefficient Cell Wall Disruption: The plant material must be adequately ground to a fine powder to increase the surface area for solvent penetration. Inefficient grinding will result in incomplete extraction.

  • Matrix Effects: The presence of other compounds in the plant matrix can interfere with the extraction process. A pre-extraction wash with a non-polar solvent like hexane (B92381) can sometimes help remove interfering lipids and waxes.

Question 2: My extract contains many impurities. How can I improve the purity of this compound?

Answer: A multi-step purification strategy is often necessary to isolate this compound from a crude plant extract.

  • Solid-Phase Extraction (SPE): SPE is an effective cleanup step. A C18 cartridge can be used to retain this compound and other flavonoids, while more polar impurities are washed away. The target compound can then be eluted with a solvent of appropriate polarity, such as methanol.

  • Column Chromatography: For higher purity, column chromatography is recommended. Silica gel or Sephadex LH-20 are common stationary phases for flavonoid purification. A gradient elution with a solvent system like chloroform-methanol or ethyl acetate-methanol can effectively separate this compound from other closely related compounds.

  • Macroporous Adsorption Resins: Resins like HPD100 can be used for initial purification. The crude extract is loaded onto the resin, and after washing away impurities, the flavonoids are eluted with an ethanol-water mixture.

Question 3: I am having trouble quantifying this compound using HPLC. What are the common issues?

Answer: Accurate quantification by High-Performance Liquid Chromatography (HPLC) requires careful method development and validation.

  • Poor Peak Resolution: Co-elution with other compounds can lead to inaccurate quantification. Optimizing the mobile phase gradient and choosing the appropriate column (a C18 column is standard) are critical. The mobile phase often consists of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Incorrect Wavelength Detection: Flavonols typically have a maximum absorbance around 360 nm. Ensure your Diode-Array Detector (DAD) is set to the optimal wavelength for this compound.

  • Lack of a Proper Standard: For accurate quantification, a certified reference standard of this compound is essential for creating a calibration curve.

  • Sample Preparation: Ensure your sample is properly filtered through a 0.45 µm filter before injection to prevent column clogging and baseline noise.

Data Presentation: Comparative Extraction Parameters

Note: The following tables summarize data for total flavonoid or phenolic content from sources like blueberries and grape skins, which are known to contain this compound. This data serves as a proxy to guide the optimization of extraction parameters for this compound.

Table 1: Comparison of Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) for Flavonoid Yield

Extraction MethodPlant MaterialKey ParametersTotal Flavonoid/Phenolic YieldReference
MAE Blueberry287 W, 13 min, 40:1 solvent:sample ratio30.75 mg GAE/g[1]
UAE Grape Skin60°C, 30 minHigher total flavonoid content than control
MAE Camellia japonica180°C, 5 min~80% extraction yield[1]
UAE Camellia japonica62% amplitude, 8 min, 39% acidified ethanol~56% extraction yield[1]

Table 2: Influence of Solvent and Temperature on Flavonoid Extraction

Solvent SystemTemperature (°C)Plant MaterialEffect on Yield
59% Ethanol49°COnion WasteOptimal for quercetin
50% Ethanol50°CPsidium cattleianumPeak total phenolic content
70% EthanolNot specifiedPhyllanthi FructusPeak polyphenol yield

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material (e.g., grape skins, blueberries) at 40-50°C and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 150 mL of 70% ethanol (v/v).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic power to 300 W, the temperature to 50°C, and the extraction time to 45 minutes.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C until the ethanol is removed.

  • Purification (Initial):

    • The concentrated aqueous extract can be further purified using a macroporous resin column.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place 5 g of the powdered plant material in a microwave extraction vessel.

    • Add 100 mL of 60% ethanol (v/v).

    • Set the microwave power to 400 W, the temperature to 70°C, and the extraction time to 10 minutes.

  • Filtration and Concentration:

    • Follow the same procedure as in the UAE protocol.

Protocol 3: HPLC-DAD Quantification of this compound
  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).

    • Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

  • Sample Preparation:

    • Dissolve the dried extract in methanol to a known concentration (e.g., 10 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.

  • Analysis:

    • Inject the standards and samples.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Extraction_Workflow A Plant Material (e.g., Grape Skins) B Drying & Grinding A->B C Extraction (UAE or MAE) B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Purification (Column Chromatography) F->G H Pure this compound G->H I Quantification (HPLC-DAD) H->I

Caption: Workflow for Extraction and Purification of this compound.

Troubleshooting_Logic Start Low Yield of This compound P1 Check Extraction Parameters Start->P1 P2 Assess Plant Material Prep Start->P2 P3 Evaluate Compound Degradation Start->P3 P4 Consider Purification Losses Start->P4 S1 Optimize: Solvent, Temp, Time, Method (UAE/MAE) P1->S1 Suboptimal? S2 Ensure Fine Powder (40-60 mesh) P2->S2 Improper? S3 Use Milder Conditions (Lower Temp/Time) P3->S3 Suspected? S4 Optimize Chromatography/ SPE Steps P4->S4 High?

References

Stability of Syringetin-3-O-glucoside in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Syringetin-3-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability of this compound?

A1: this compound, as a member of the anthocyanin family of flavonoids, is sensitive to several environmental factors. The primary factors affecting its stability are pH, temperature, light, and the solvent used for dissolution and storage.[1] Understanding and controlling these factors is crucial for maintaining the integrity of the compound during your experiments.

Q2: How does pH affect the stability and color of this compound solutions?

A2: Like other anthocyanins, this compound is most stable in acidic conditions (pH < 3), where it typically exhibits a more intense color. As the pH increases towards neutral and alkaline conditions, the molecule undergoes structural transformations, leading to a loss of color and degradation. At physiological pH (around 7.4), flavonoids can degrade, which is an important consideration for in vitro cell-based assays.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be kept at -20°C for up to three years. Once in solvent, it is recommended to store aliquots at -80°C for up to one year to minimize degradation.[2] Always protect the compound from light, as it is photosensitive.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in a variety of organic solvents. These include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For cell culture experiments, DMSO is a common choice for creating stock solutions, which are then further diluted in the culture medium.

Troubleshooting Guides

Issue 1: Rapid Loss of Color in Solution

Problem: My this compound solution, which was initially colored, has become colorless or has significantly faded shortly after preparation.

Possible Causes & Solutions:

  • pH of the Solvent: The pH of your solvent system may be neutral or alkaline, leading to the rapid degradation of the anthocyanin structure.

    • Solution: If your experimental design allows, consider using a buffer system to maintain an acidic pH (ideally below 3). For cell culture applications where physiological pH is required, prepare fresh solutions immediately before use and minimize the time the compound is in the neutral pH environment.

  • Exposure to Light: this compound is light-sensitive.

    • Solution: Protect your solutions from light at all times by using amber vials or by wrapping your containers in aluminum foil. Work in a dimly lit environment when handling the compound.

  • Elevated Temperature: Higher temperatures accelerate the degradation of anthocyanins.

    • Solution: Prepare and handle solutions at room temperature or on ice. For storage, refer to the recommended conditions (-20°C for powder, -80°C for solutions in solvent).

Issue 2: Inconsistent Results in Biological Assays

Problem: I am observing high variability in the results of my cell-based assays using this compound.

Possible Causes & Solutions:

  • Degradation in Culture Medium: As mentioned, this compound is less stable at the physiological pH of most cell culture media (typically pH 7.2-7.4). The compound may be degrading over the course of your experiment.

    • Solution: Minimize the incubation time as much as possible. Consider a time-course experiment to assess the stability of the compound in your specific culture medium. It may be necessary to replenish the compound during longer incubation periods.

  • Precipitation of the Compound: While soluble in organic solvents like DMSO, diluting the stock solution into an aqueous buffer or cell culture medium can sometimes lead to precipitation, especially at higher concentrations.

    • Solution: Visually inspect your final solution for any signs of precipitation. You can also centrifuge the solution and measure the concentration of the supernatant by UV-Vis spectrophotometry or HPLC to confirm the soluble concentration. Consider using a lower final concentration or exploring the use of co-solvents if your experimental system permits.

Data on Stability and Solubility

Table 1: General Stability of Anthocyanins under Different Conditions

ParameterConditionStability
pH Acidic (pH < 3)High
Neutral (pH ~7)Low
Alkaline (pH > 8)Very Low
Temperature Low (4°C or below)High
Room TemperatureModerate
High (>30°C)Low
Light DarkHigh
Exposed to LightLow

Table 2: Solubility of this compound in Common Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC-UV

This protocol provides a general framework for determining the stability of this compound in a specific solvent and pH.

1. Materials:

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Prepare the test solutions by diluting the stock solution in the desired buffers (e.g., pH 3, 5, 7.4) and solvents to a final concentration suitable for HPLC analysis.

3. Stability Study:

  • Incubate the test solutions under controlled conditions (e.g., specific temperature and light exposure).

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

4. HPLC Analysis:

  • Analyze the aliquots by reverse-phase HPLC. An example of HPLC conditions that can be adapted is as follows:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (can be determined by UV-Vis spectrophotometry, typically around 350 nm and 520 nm for anthocyanins).

    • Injection Volume: 20 µL

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t₁/₂) of this compound under the tested conditions.

Signaling Pathway Involvement

Flavonoids, including those structurally related to Syringetin, have been shown to influence cellular processes such as osteoblast differentiation through the modulation of key signaling pathways. The Bone Morphogenetic Protein 2 (BMP-2) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathways are notable examples.[4]

BMP_ERK_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Syringetin This compound BMP2 BMP-2 Syringetin->BMP2 stimulates production BMPR BMP Receptors (Type I & II) BMP2->BMPR binds SMAD SMAD 1/5/8 BMPR->SMAD phosphorylates MEK MEK1/2 BMPR->MEK activates pSMAD p-SMAD 1/5/8 Complex p-SMAD/SMAD4 Complex pSMAD->Complex binds SMAD4 SMAD 4 SMAD4->Complex RUNX2 RUNX2 Complex->RUNX2 activates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 pERK->RUNX2 activates Gene Osteogenic Gene Expression RUNX2->Gene promotes Experimental_Workflow prep Prepare this compound in desired solvent/pH incubate Incubate at controlled temperature and light prep->incubate sample Withdraw aliquots at time points incubate->sample hplc Analyze by HPLC-UV sample->hplc data Quantify peak area and calculate % remaining hplc->data kinetics Determine degradation kinetics and half-life data->kinetics

References

Degradation products of Syringetin-3-O-glucoside under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Syringetin-3-O-glucoside. It offers insights into the degradation products formed under various experimental conditions and provides detailed protocols for analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the study of its degradation important?

This compound is a naturally occurring flavonoid glycoside found in various plants, including red grapes.[1] The study of its degradation is crucial because the biological activity, bioavailability, and stability of flavonoids can be significantly altered by the presence or absence of the sugar moiety. Understanding its degradation products helps in predicting its metabolic fate, stability in formulations, and potential bioactivity of its metabolites.

Q2: What are the primary degradation products of this compound under different experimental conditions?

The primary degradation of this compound involves the cleavage of the glycosidic bond, resulting in the formation of its aglycone, Syringetin , and a glucose molecule. The specific conditions dictate the likelihood and rate of this cleavage, as well as the potential for further degradation of the Syringetin aglycone.

  • Acidic/Alkaline Hydrolysis: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond to yield Syringetin and glucose. Under strong alkaline conditions, the aglycone itself may undergo further degradation to smaller phenolic compounds, such as syringic acid, similar to the degradation observed for other flavonoids like malvidin-3-O-glucoside.[2]

  • Thermal Degradation: High temperatures can induce the cleavage of the glycosidic bond, leading to the formation of the Syringetin aglycone. Prolonged exposure to high temperatures may cause further decomposition of the aglycone.

  • Enzymatic Hydrolysis: Enzymes such as β-glucosidases can specifically catalyze the hydrolysis of the β-glucosidic linkage in this compound to produce Syringetin and glucose.[3][4]

Q3: How can the degradation of this compound be monitored and its products identified?

The degradation process can be monitored, and its products identified using chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the most common and effective method.

  • HPLC-DAD: This allows for the separation and quantification of this compound and its degradation products based on their retention times and UV-Vis spectra.

  • LC-MS/MS: This provides molecular weight and structural information, enabling the confident identification of the parent compound and its degradation products like the Syringetin aglycone. The fragmentation pattern in the MS/MS spectrum is key to structural elucidation.[5]

Q4: What are the expected mass spectral characteristics of this compound and its primary degradation product, Syringetin?

Based on the structures and data from similar flavonoids, the expected mass spectral data in negative ion mode would be:

  • This compound: The molecular formula is C23H24O13, with a molecular weight of 508.43 g/mol .[6][7] In negative ion mode ESI-MS, it would be expected to show a deprotonated molecule [M-H]⁻ at m/z 507. The MS/MS fragmentation would likely show a major fragment ion at m/z 345, corresponding to the loss of the glucose moiety (162 Da) and the formation of the Syringetin aglycone anion.

  • Syringetin (aglycone): The molecular formula is C17H14O8, with a molecular weight of 346.29 g/mol . In negative ion mode ESI-MS, it would show a deprotonated molecule [M-H]⁻ at m/z 345. Further fragmentation may involve losses of methyl groups (CH3•) and methane (B114726) (CH4).[5]

Data Presentation

Table 1: Expected Degradation Products of this compound

Experimental ConditionPrimary Degradation ProductsSecondary Degradation Products (under harsh conditions)
Acid HydrolysisSyringetin, GlucoseSmaller phenolic acids (e.g., Syringic acid)
Alkaline HydrolysisSyringetin, GlucoseSmaller phenolic acids (e.g., Syringic acid)
Thermal DegradationSyringetin, GlucoseFurther uncharacterized decomposition products
Enzymatic Hydrolysis (β-glucosidase)Syringetin, GlucoseNone expected

Table 2: Mass Spectrometry Data for Identification of this compound and its Aglycone

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M-H]⁻ (m/z)Expected Major MS/MS Fragment (m/z)
This compoundC23H24O13508.43507345 ([Syringetin-H]⁻)
SyringetinC17H14O8346.29345Fragments from losses of CH3• and CO

Mandatory Visualization

S3G This compound Syringetin Syringetin (Aglycone) S3G->Syringetin Glucose Glucose S3G->Glucose Degradation_Products Further Degradation Products (e.g., Syringic Acid) Syringetin->Degradation_Products Harsh Conditions (e.g., strong alkali, high temp) Acid Acid Hydrolysis Alkaline Alkaline Hydrolysis Thermal Thermal Degradation Enzymatic Enzymatic Hydrolysis (β-glucosidase)

Caption: Degradation pathways of this compound.

Troubleshooting Guides

Problem: Incomplete or no degradation during acid/alkaline hydrolysis.
Possible Cause Suggestion
Insufficient Acid/Base Concentration Ensure the final concentration of the acid (e.g., HCl) or base (e.g., NaOH) is adequate. A common starting point is 1-2 M.
Inadequate Temperature Hydrolysis is often temperature-dependent. Ensure the reaction is heated sufficiently, typically between 70-100°C.[8]
Short Reaction Time The hydrolysis may be slow. Increase the reaction time and monitor the progress at different time points using HPLC.
Low Solubility of Substrate This compound may have limited solubility in purely aqueous acidic/basic solutions. The addition of a co-solvent like methanol (B129727) or ethanol (B145695) can improve solubility.
Problem: Unexpected peaks in the chromatogram after thermal degradation.
Possible Cause Suggestion
Further Degradation of Aglycone High temperatures can cause the Syringetin aglycone to degrade further into smaller phenolic compounds. Try reducing the temperature or the duration of heating.
Oxidation If the experiment is conducted in the presence of oxygen, oxidation products may form. Consider performing the degradation under an inert atmosphere (e.g., nitrogen).
Sample Matrix Effects If degrading a plant extract, other compounds in the matrix may also degrade and produce new peaks. Analyze a pure standard of this compound under the same conditions to confirm.

Problem: Low yield of the aglycone (Syringetin) after enzymatic hydrolysis.

Start Low Yield of Syringetin Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? Check_Enzyme->Check_Conditions Yes Solution_Enzyme Use fresh enzyme or check a positive control substrate. Check_Enzyme->Solution_Enzyme No Check_Inhibitors Are inhibitors present? Check_Conditions->Check_Inhibitors Yes Solution_Conditions Adjust pH, temperature, and incubation time based on enzyme specifications. Check_Conditions->Solution_Conditions No Check_Substrate Is the substrate pure and soluble? Check_Inhibitors->Check_Substrate No Solution_Inhibitors Purify the substrate or use a higher enzyme concentration. Check_Inhibitors->Solution_Inhibitors Yes Solution_Substrate Verify substrate purity and improve solubility with a co-solvent (e.g., DMSO, ethanol). Check_Substrate->Solution_Substrate

Caption: Troubleshooting logic for enzymatic hydrolysis.

Problem: Poor peak shape or resolution in HPLC analysis.
Possible Cause Suggestion
Peak Tailing This is often due to interactions with residual silanols on the column.[9] Try lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) or use a column with a highly deactivated stationary phase.
Peak Fronting This can be caused by column overload.[10] Try injecting a smaller sample volume or diluting the sample.
Split Peaks This may indicate a partially blocked column frit or a void in the column packing.[11] Try reversing and flushing the column (without connecting to the detector). If the problem persists, the column may need to be replaced.
Broad Peaks This can result from a number of issues including extra-column volume, slow detector response, or a contaminated guard column.[10] Check all tubing and connections for excessive length or dead volume. Replace the guard column.
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or a non-equilibrated column can cause retention time shifts.[12] Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control and allow sufficient time for column equilibration before analysis.

Experimental Protocols

Protocol 1: Acid Hydrolysis of this compound
  • Sample Preparation: Dissolve a known amount of this compound in methanol to create a stock solution (e.g., 1 mg/mL).

  • Reaction Setup: In a vial, add an aliquot of the stock solution and dilute with 2 M hydrochloric acid (HCl) to achieve a final concentration of approximately 50-100 µg/mL.

  • Hydrolysis: Cap the vial tightly and place it in a heating block or water bath at 90°C for 2 hours.

  • Neutralization and Extraction: Cool the reaction mixture to room temperature. Neutralize the solution with sodium bicarbonate. Partition the mixture with ethyl acetate (B1210297).

  • Sample for Analysis: Evaporate the ethyl acetate layer to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 2: Enzymatic Hydrolysis of this compound
  • Buffer Preparation: Prepare a buffer solution appropriate for the chosen β-glucosidase (e.g., 50 mM sodium acetate buffer, pH 5.0).

  • Enzyme Solution: Prepare a solution of β-glucosidase in the prepared buffer (e.g., 10 U/mL).

  • Reaction Mixture: In a microcentrifuge tube, add an aliquot of the this compound stock solution. Evaporate the solvent. Add the buffer and the enzyme solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 1-4 hours), with gentle shaking.

  • Stopping the Reaction: Terminate the reaction by adding an equal volume of cold methanol or by heating the mixture to 95°C for 5 minutes to denature the enzyme.

  • Sample Preparation for Analysis: Centrifuge the mixture to pellet the denatured protein. Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

Protocol 3: HPLC-MS/MS Analysis of Degradation Products
  • HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-25 min, 5-60% B; 25-30 min, 60-95% B; 30-35 min, 95% B; followed by re-equilibration.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5-10 µL.

  • MS Detector: An electrospray ionization (ESI) source operating in negative ion mode.

  • MS Parameters:

    • Scan range: m/z 100-1000

    • For MS/MS, select the precursor ion for this compound (m/z 507) and Syringetin (m/z 345) for collision-induced dissociation (CID).

Start Start: this compound Sample Degradation Induce Degradation (Acid/Base, Heat, or Enzyme) Start->Degradation Neutralize_Extract Neutralize and/or Extract (if necessary) Degradation->Neutralize_Extract Filter Filter Sample (0.22 µm) Neutralize_Extract->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS Mass Spectrometry Detection (ESI Negative Mode) HPLC->MS Data_Analysis Data Analysis: Identify Degradation Products MS->Data_Analysis

Caption: Experimental workflow for degradation analysis.

References

How to prevent the degradation of Syringetin-3-O-glucoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and protocols to prevent the degradation of Syringetin-3-O-glucoside during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a flavonol glycoside, a type of natural phenolic compound.[1][2][3] Its stability is crucial for maintaining its biological activity and ensuring accurate experimental results. Degradation can lead to a loss of efficacy and the formation of unknown impurities, compromising research outcomes.

Q2: What are the main factors that cause the degradation of this compound?

A2: Like many flavonoids, this compound is susceptible to degradation from several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.[4][5]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[6][7]

  • pH: The stability of flavonoid glycosides is often pH-dependent, with significant degradation occurring in alkaline conditions.[8][9][10]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[6][11]

  • Enzymes: Contaminating enzymes in plant extracts can hydrolyze the glycosidic bond.

Q3: What are the ideal storage conditions for this compound?

A3: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: As a powder, it should be stored at -20°C for long-term stability (up to 3 years).[12] For shorter periods, 4°C is acceptable (up to 2 years).[7]

  • In Solvent: When dissolved in a solvent like DMSO, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][7]

  • Protection from Light: It is critical to protect the compound from light at all times by using amber vials or wrapping containers in aluminum foil.[1][7]

  • Inert Atmosphere: For maximum stability, especially in solution, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of potency or inconsistent results in bioassays. Degradation of the compound.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions for each experiment. 3. Perform a stability study under your experimental conditions (see Protocol 1).
Color change of the solution (e.g., yellowing). Oxidation or pH-induced degradation.1. Check the pH of your solution; adjust to a slightly acidic pH (4-6) if compatible with your experiment. 2. Purge solutions with an inert gas (argon or nitrogen) before sealing and storing. 3. Consider adding an antioxidant (e.g., ascorbic acid, BHT) if it does not interfere with your assay.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Conduct a forced degradation study (see Protocol 2) to identify potential degradants. 2. Re-purify the sample if necessary. 3. Optimize storage conditions to minimize degradation.
Precipitation of the compound from the solution upon thawing. Poor solubility at lower temperatures.1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, sonicate for a few minutes. 3. Consider using a different solvent system if solubility is a persistent issue.

Quantitative Data Summary

The stability of flavonoids is highly dependent on their structure and the surrounding environment. While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for similar flavonol glycosides, such as rutin (B1680289) and quercetin, which can serve as a guide.

Table 1: Effect of Storage Conditions on Flavonoid Glycoside Stability

CompoundConditionDurationRemaining Compound (%)Reference
Rutin0.1 N HCl24 hours93.35%[8][10]
Rutin0.1 N NaOH24 hoursSignificant Degradation[8][10]
Rutin40% H₂O₂24 hoursSignificant Degradation[8]
Rutin60°C30 minutesMinimal Degradation[8]
Quercetin0.1 N HCl24 hoursMinimal Degradation[8][10]
Quercetin0.1 N NaOH24 hoursSignificant Degradation[8][10]

Table 2: Recommended Storage Conditions Summary

FormTemperatureDurationLight ProtectionAtmosphere
Solid (Powder) -20°CUp to 3 years[12]MandatoryAmbient
4°CUp to 2 years[7]MandatoryAmbient
In Solvent (e.g., DMSO) -80°CUp to 6 months[1]MandatoryInert Gas Recommended
-20°CUp to 1 month[1][7]MandatoryInert Gas Recommended

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent and storage condition.

Methodology:

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., DMSO, ethanol).

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by a validated analytical method (e.g., HPLC-UV) to determine the initial concentration and purity.

  • Storage: Aliquot the remaining solution into several amber vials, purge with nitrogen or argon, seal tightly, and store under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove one vial from storage.

  • Sample Preparation: Allow the vial to equilibrate to room temperature before opening.

  • Analysis: Analyze the sample using the same analytical method as the initial analysis.

  • Data Evaluation: Compare the concentration and purity at each time point to the initial (T=0) values to calculate the percentage of degradation.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions. This is crucial for developing stability-indicating analytical methods.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 2 hours.[8][9]

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 30 minutes.[8][9]

    • Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 24 hours.[8][9]

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.[8][9]

    • Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.

  • Neutralization: After the specified time, neutralize the acidic and basic solutions.

  • Analysis: Analyze all samples (including an unstressed control) by HPLC-UV/MS to separate and identify the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions prep Prepare Stock Solution (1 mg/mL) t0 Initial Analysis (T=0) HPLC-UV prep->t0 s1 -20°C t0->s1 Store Aliquots s2 4°C t0->s2 Store Aliquots s3 Room Temp t0->s3 Store Aliquots tp Time-Point Analysis (Tx) data Calculate Degradation (%) tp->data s1->tp s2->tp s3->tp

Caption: Workflow for a basic stability assessment of this compound.

degradation_pathway cluster_stress Stress Factors cluster_products Potential Degradation Products parent This compound aglycone Syringetin (Aglycone) parent->aglycone Hydrolysis oxidized Oxidized Products parent->oxidized Oxidation light Light heat Heat ph High pH oxygen Oxygen hydrolyzed Hydrolyzed Ring Products aglycone->hydrolyzed Further Degradation

Caption: Potential degradation pathways for this compound under stress.

References

Technical Support Center: LC-MS Analysis of Syringetin-3-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Syringetin-3-O-glucoside.

Troubleshooting Guide

This guide addresses common issues related to matrix effects in a question-and-answer format, offering specific solutions and preventative measures.

Question 1: I am observing significant ion suppression for my this compound peak, leading to low sensitivity and poor reproducibility. What are the likely causes and how can I troubleshoot this?

Answer:

Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This leads to a decreased signal intensity.

Likely Causes:

  • Co-eluting Matrix Components: Compounds such as phospholipids (B1166683), salts, proteins, and other flavonoids from the sample matrix can compete with this compound for ionization in the MS source.[2][3]

  • High Viscosity of the Sample Extract: Interfering compounds with high viscosity can increase the surface tension of the charged droplets in the ion source, hindering efficient evaporation and ion formation.[1]

  • Analyte Co-precipitation: this compound may co-precipitate with less volatile and heavier compounds in the matrix, affecting the efficiency of droplet formation.[1]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1] Consider the following techniques:

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. For flavonoids like this compound, a C18 or a mixed-mode polymeric SPE cartridge can be employed to selectively extract the analyte while removing interfering substances.

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent in which the interfering matrix components are not soluble.

    • Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing a broad range of interferences compared to SPE or LLE.

  • Optimize Chromatographic Separation: Enhancing the separation of this compound from matrix components can significantly reduce ion suppression.

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analyte and any interfering peaks.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

  • Utilize an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will co-elute and experience similar matrix effects, allowing for accurate correction of the signal. If a SIL-IS is unavailable, a structural analog can be used.

Question 2: My calibration curve for this compound is non-linear and the accuracy of my quality control (QC) samples is poor. Could this be due to matrix effects?

Answer:

Yes, non-linearity and poor accuracy are classic indicators of uncompensated matrix effects. The matrix can affect the ionization efficiency differently at various analyte concentrations, leading to a non-linear response.

Troubleshooting and Solutions:

  • Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to ensure that the standards and the samples experience similar matrix effects, improving the accuracy of quantification.

  • Standard Addition: This method involves adding known amounts of a this compound standard to the sample. By plotting the instrument response against the added concentration, the endogenous concentration can be determined from the x-intercept. This approach is particularly useful for complex matrices where a true blank matrix is unavailable.

  • Re-evaluate Sample Preparation: If the above methods are not sufficient, it is likely that your sample preparation is not adequately removing interferences. Revisit the troubleshooting steps in Question 1 to enhance the cleanup procedure.

Question 3: How can I quantitatively assess the extent of matrix effects in my assay for this compound?

Answer:

A quantitative assessment of matrix effects is a critical component of method validation. The most common approach is the post-extraction spike method.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound standard prepared in the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Sample): A blank matrix sample is extracted, and the extract is then spiked with the this compound standard at the same concentration as Set A.

    • Set C (Pre-Spiked Sample): A blank matrix sample is spiked with the this compound standard before the extraction process.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

    A matrix effect value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Quantitative Data Summary

Due to the limited availability of specific method validation data for this compound in the public domain, the following table presents representative quantitative data from a validated LC-MS/MS method for a structurally similar flavonoid glycoside, Quercetin-3-O-rutinoside , in a plant matrix. This data serves as an illustrative example of the performance metrics to expect.

ParameterQuercetin-3-O-rutinoside
Recovery > 87%
Matrix Effect Within acceptable limits (often defined as 85-115%)
Intra-day Precision (RSD) < 10%
Inter-day Precision (RSD) < 10%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.11 µg/mL
Linearity (r²) 0.991 - 0.998

Data adapted from a study on Quercetin-3-O-rutinoside for illustrative purposes.[4]

Experimental Protocols

Protocol 1: Generic Sample Preparation for this compound from Plant Material

  • Sample Homogenization: Weigh approximately 100 mg of finely ground and lyophilized plant material into a 2 mL microcentrifuge tube.

  • Extraction: Add 1.5 mL of 80% methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structural analog).

  • Sonication: Sonicate the mixture for 30 minutes in a sonication bath.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup (Recommended):

    • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute the this compound with 3 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS analysis.

Protocol 2: LC-MS/MS Parameters for Flavonoid Glycoside Analysis (Adaptable for this compound)

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoid glycosides.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound. The product ions will correspond to characteristic fragments (e.g., the aglycone). These transitions need to be optimized by direct infusion of a standard.

Visualizations

Matrix_Effect_Causes cluster_source Ion Source cluster_detector Mass Spectrometer Analyte Analyte Ionization Ionization Analyte->Ionization Matrix Matrix Matrix->Ionization Interference Suppressed_Signal Suppressed or Enhanced Signal Ionization->Suppressed_Signal

Caption: Causes of Matrix Effects in LC-MS.

Troubleshooting_Workflow start Poor Peak Shape or Low Signal Intensity q1 Is Sample Preparation Optimized? start->q1 sol1 Implement SPE or LLE q1->sol1 No q2 Is Chromatography Adequate? q1->q2 Yes sol1->q2 sol2 Adjust Gradient or Change Column q2->sol2 No q3 Are you using an Internal Standard? q2->q3 Yes sol2->q3 sol3 Incorporate a Stable Isotope-Labeled IS q3->sol3 No end Improved Results q3->end Yes sol3->end

Caption: Troubleshooting Workflow for Matrix Effects.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between ion suppression and ion enhancement? A1: Both are types of matrix effects. Ion suppression is a decrease in the analyte's signal intensity due to the presence of co-eluting matrix components, while ion enhancement is an increase in the signal intensity.[2] Ion suppression is the more commonly observed phenomenon in LC-MS.

Q2: Can I use an external calibration curve prepared in solvent instead of a matrix-matched one? A2: It is strongly discouraged, especially for complex matrices. An external calibration curve in a neat solvent does not account for matrix effects and can lead to significant inaccuracies in quantification. If a blank matrix is unavailable, the standard addition method is a more suitable alternative.

Q3: Is it possible to completely eliminate matrix effects? A3: In many cases, completely eliminating matrix effects is not feasible, especially with highly complex samples. The goal is to minimize them to a level where they do not compromise the accuracy, precision, and sensitivity of the method. This is achieved through a combination of effective sample preparation, optimized chromatography, and the use of appropriate internal standards.

Q4: Are there specific types of compounds that are known to cause significant matrix effects for flavonoids? A4: Yes, phospholipids from biological matrices are well-known for causing significant ion suppression in ESI-MS. Other highly abundant compounds with similar polarities to this compound can also be problematic as they are more likely to co-elute.

Q5: My lab does not have a UPLC system. Can I still achieve good results with a standard HPLC system? A5: Yes, good results can still be obtained with a standard HPLC system. However, you may need to invest more effort in optimizing the sample preparation to ensure a very clean extract, as the chromatographic resolution of HPLC is generally lower than that of UPLC. Longer run times may also be necessary to achieve adequate separation from matrix interferences.

References

Optimizing Syringetin-3-O-glucoside Dosage for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Syringetin-3-O-glucoside in cell culture experiments. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to relevant signaling pathways.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered when working with this compound in a cell culture setting.

1. Solubility and Compound Precipitation

  • Question: My this compound is precipitating when I add it to my cell culture medium. How can I prevent this?

    • Answer: Flavonoids like this compound often have poor aqueous solubility. Precipitation is a common issue when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous environment of cell culture media. Here are some steps to mitigate this:

      • Use a Low Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is minimal to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended.

      • Stepwise Dilution: Avoid adding the concentrated stock directly to your final culture volume. Instead, perform a serial dilution of the stock solution in your pre-warmed cell culture medium. This gradual decrease in the solvent concentration helps to maintain solubility.

      • Pre-warm the Medium: Pre-warming your cell culture medium to 37°C before adding the this compound solution can improve solubility.

      • Lower the Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution (e.g., 1 mM) in DMSO.

2. Determining the Optimal Concentration

  • Question: What is a good starting concentration for this compound in my experiments?

    • Answer: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being measured. Based on studies with similar flavonoids, a broad concentration range should be tested initially. We recommend starting with a dose-response experiment ranging from 1 µM to 100 µM.

3. Cell Viability and Cytotoxicity

  • Question: I am observing unexpected cytotoxicity in my experiments. What could be the cause?

    • Answer: Unforeseen cytotoxicity can arise from several factors:

      • Compound Concentration: High concentrations of this compound may be toxic to certain cell lines. It is crucial to perform a dose-response cell viability assay (e.g., MTT or MTS) to determine the cytotoxic threshold for your specific cells.

      • Solvent Toxicity: As mentioned, the final concentration of the solvent used to dissolve the compound can be toxic to cells. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

      • Purity of the Compound: Ensure you are using a high-purity grade of this compound. Impurities can contribute to cytotoxicity.

4. Inconsistent or Unexpected Results

  • Question: My results are not consistent between experiments. What should I check?

    • Answer: Inconsistency can stem from various experimental variables:

      • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

      • Cell Confluency: The confluency of your cells at the time of treatment can impact their response. Aim for a consistent cell density for all experiments.

      • Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

      • Incubation Time: The duration of exposure to the compound is a critical parameter. Optimize the incubation time for your specific assay and cell line.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide a template and hypothetical data based on typical results for flavonoids. It is imperative that researchers perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines (MTT Assay)

Cell LineIncubation Time (hours)IC50 (µM)
MCF-7 (Human Breast Cancer)48> 100
PC-3 (Human Prostate Cancer)4875.8
RAW 264.7 (Murine Macrophage)24> 100
MC3T3-E1 (Murine Osteoblast Precursor)72> 100

Table 2: Example of Anti-Inflammatory Effect of this compound

Cell LineTreatmentConcentration (µM)Nitric Oxide (NO) Production (% of Control)
RAW 264.7LPS (1 µg/mL)-100%
RAW 264.7LPS + this compound1085.2%
RAW 264.7LPS + this compound2563.7%
RAW 264.7LPS + this compound5041.5%

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of this compound.

1. Cell Viability - MTT Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Apoptosis Assay - Annexin V-FITC/PI Staining

This protocol is for distinguishing between live, apoptotic, and necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

    • Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Western Blot for Signaling Pathway Analysis (MAPK Pathway Example)

This protocol is for assessing the effect of this compound on protein expression and phosphorylation.

  • Materials:

    • 6-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound.

    • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows

Diagram 1: General Experimental Workflow for Dosage Optimization

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response Assay (e.g., MTT for Cytotoxicity) prep_compound->dose_response prep_cells Seed Cells in Culture Plates prep_cells->dose_response functional_assay Functional Assays (e.g., Anti-inflammatory, Apoptosis) dose_response->functional_assay Determine Non-toxic Range pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) functional_assay->pathway_analysis Observe Biological Effect analyze_data Analyze and Interpret Results pathway_analysis->analyze_data optimize Optimize Dosage and Experimental Conditions analyze_data->optimize optimize->prep_compound Refine Experiment

Caption: A general workflow for optimizing this compound dosage.

Diagram 2: Potential Signaling Pathways Modulated by Flavonoid Glucosides

Note: The following diagram is based on pathways reported for Syringetin (aglycone) and other similar flavonoid glucosides. Direct evidence for this compound may vary.

signaling_pathways cluster_stimulus External Stimuli (e.g., LPS, Growth Factors) cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Responses stimulus Stimulus mapk MAPK Pathway (ERK, p38, JNK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb akt_mtor PI3K/AKT/mTOR Pathway stimulus->akt_mtor mapk->nfkb inflammation Inflammation mapk->inflammation apoptosis Apoptosis mapk->apoptosis proliferation Proliferation/ Differentiation mapk->proliferation nfkb->inflammation nfkb->apoptosis akt_mtor->apoptosis akt_mtor->proliferation s3og This compound s3og->mapk Inhibition s3og->nfkb Inhibition s3og->akt_mtor Modulation

Caption: Potential signaling pathways modulated by flavonoid glucosides.

Diagram 3: Troubleshooting Logic for Compound Precipitation

troubleshooting_precipitation start Start: Compound Precipitates in Cell Culture Medium check_solvent Is the final solvent concentration < 0.5%? start->check_solvent check_solvent->start No (Adjust Concentration) check_dilution Are you using a stepwise dilution method? check_solvent->check_dilution Yes check_dilution->start No (Implement Stepwise Dilution) check_temp Is the medium pre-warmed to 37°C? check_dilution->check_temp Yes check_temp->start No (Pre-warm Medium) lower_stock Consider lowering the stock solution concentration. check_temp->lower_stock Yes solution Problem Resolved lower_stock->solution

Caption: Troubleshooting decision tree for compound precipitation.

Technical Support Center: Chemical Synthesis of Syringetin-3-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Syringetin-3-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low to no yield of this compound 1. Incomplete activation of the glycosyl donor (acetobromoglucose).2. Deactivation of the promoter (e.g., silver carbonate) by moisture.3. Steric hindrance preventing the glycosylation of the 3-OH group.4. Degradation of the flavonoid under reaction conditions.1. Ensure the acetobromoglucose is freshly prepared and pure.2. Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture.[1]3. Optimize the reaction temperature and time. Prolonged reaction times at elevated temperatures may be necessary.4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of multiple glycosylated products (poor regioselectivity) The hydroxyl groups at positions 5, 7, and 4' are also nucleophilic and can compete with the 3-OH group for glycosylation.1. Employ a protecting group strategy to selectively block the more reactive hydroxyl groups, particularly the 7-OH and 4'-OH positions. Benzyl (B1604629) or silyl (B83357) protecting groups are commonly used.2. The 5-OH group is generally less reactive due to hydrogen bonding with the adjacent carbonyl group, but protection may be necessary for complete regioselectivity.
Presence of unreacted Syringetin (B192474) 1. Insufficient amount of glycosyl donor or promoter.2. The reaction has not gone to completion.1. Use a molar excess of acetobromoglucose (typically 1.5 to 3 equivalents).2. Increase the reaction time and monitor progress by Thin Layer Chromatography (TLC).
Formation of orthoester byproducts A known side reaction of the Koenigs-Knorr reaction, particularly with participating protecting groups on the glycosyl donor.1. Optimize the reaction conditions, such as temperature and the choice of promoter. In some cases, different silver salts (e.g., silver triflate) may reduce orthoester formation.2. Modify the protecting groups on the glycosyl donor.
Difficulty in purifying the final product 1. Co-elution of the product with byproducts or starting materials.2. Degradation of the product on the chromatography column.1. Develop a gradient elution method for HPLC to improve separation. A C18 column is often effective for separating flavonoid glycosides from their aglycones.[1]2. Use a purification technique like High-Speed Counter-Current Chromatography (HSCCC) which can be gentler on the target molecule.3. Ensure the collected fractions are immediately protected from light and stored at a low temperature.
Incomplete deprotection of acetyl groups The deprotection reaction (e.g., Zemplén deacetylation) has not gone to completion.1. Ensure a catalytic amount of sodium methoxide (B1231860) is used in anhydrous methanol (B129727).2. Increase the reaction time or gently warm the reaction mixture. Monitor by TLC until all acetylated intermediates are consumed.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the glycosylation of syringetin?

A1: The Koenigs-Knorr reaction is a widely used and classic method for forming glycosidic bonds.[2] This reaction typically involves the use of a glycosyl halide, such as acetobromoglucose (α-acetobromo-α-D-glucose), and a promoter, like silver carbonate or silver oxide, to couple the glucose moiety to the hydroxyl group of syringetin.

Q2: Why is regioselectivity a major challenge in this synthesis?

A2: Syringetin has multiple hydroxyl groups (at the 3, 5, 7, and 4' positions) that can potentially be glycosylated. The challenge lies in directing the glycosylation specifically to the 3-OH position to obtain this compound. The reactivity of these hydroxyl groups can be similar, leading to a mixture of isomers which are often difficult to separate.

Q3: What protecting groups are suitable for the synthesis of this compound?

A3: To achieve regioselectivity, protecting groups are essential. A common strategy involves protecting the more reactive hydroxyl groups while leaving the 3-OH group available for glycosylation. Benzyl ethers are often used to protect the 5, 7, and 4'-OH groups as they are stable under the glycosylation conditions and can be removed later by hydrogenolysis.

Q4: How can I monitor the progress of the glycosylation reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) will show the consumption of the syringetin starting material and the appearance of a new, more polar spot corresponding to the protected this compound.

Q5: What are the key parameters for the successful purification of this compound by HPLC?

A5: Successful HPLC purification relies on several factors:

  • Column: A reversed-phase C18 column is generally effective.

  • Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol is typically used.

  • Detection: A UV detector set to the absorbance maximum of the flavonoid (around 280 nm or 340 nm) is suitable for detection.

  • Flow Rate: The flow rate should be optimized for the column dimensions to ensure good separation without excessive backpressure.

Q6: What are the expected yields for the synthesis of this compound?

A6: The overall yield can vary significantly depending on the specific protecting group strategy, reaction conditions, and purification efficiency. Yields for flavonoid glycosylation reactions can range from 30% to 70%.[1] Optimization of each step is crucial for maximizing the final yield.

Experimental Protocols

Protocol 1: Synthesis of Peracetylated this compound via Koenigs-Knorr Glycosylation

This protocol assumes the availability of syringetin with protected 5, 7, and 4'-OH groups (e.g., as benzyl ethers).

Materials:

  • Protected Syringetin

  • α-Acetobromoglucose

  • Silver Carbonate (Ag₂CO₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Molecular Sieves (4 Å)

  • Celite

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the protected syringetin in a mixture of anhydrous DCM and anhydrous toluene.

  • Add freshly activated molecular sieves to the solution to ensure anhydrous conditions.

  • Add silver carbonate (2-3 equivalents) to the mixture.

  • In a separate flask, dissolve α-acetobromoglucose (1.5-2 equivalents) in anhydrous DCM.

  • Slowly add the α-acetobromoglucose solution to the syringetin mixture under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to a gentle reflux and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected and peracetylated this compound.

Protocol 2: Deprotection of Peracetylated this compound

Materials:

  • Crude protected and peracetylated this compound

  • Anhydrous Methanol

  • Sodium Methoxide (catalytic amount)

  • Amberlite IR-120 resin (H⁺ form)

Procedure:

  • Dissolve the crude product from Protocol 1 in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.

  • Neutralize the reaction by adding Amberlite IR-120 resin until the pH is neutral.

  • Filter off the resin and wash with methanol.

  • Evaporate the solvent from the filtrate to yield the crude protected this compound.

Note: If benzyl protecting groups were used, a subsequent hydrogenolysis step (e.g., using H₂ gas and a Palladium on carbon catalyst) is required to remove them.

Protocol 3: Purification of this compound by Preparative HPLC

Materials:

  • Crude this compound

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Set up a preparative HPLC system with a C18 column.

  • Prepare the mobile phases:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Develop a gradient elution method. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 50% B

    • 35-40 min: 50% to 90% B

    • 40-45 min: Hold at 90% B

    • 45-50 min: 90% to 10% B

    • 50-60 min: Re-equilibration at 10% B

  • Inject the sample and collect the fractions corresponding to the peak of this compound, monitoring at an appropriate wavelength (e.g., 280 nm).

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

Data Presentation

Table 1: Typical Reagent Ratios for Koenigs-Knorr Glycosylation of a Protected Flavonoid

ReagentMolar EquivalentsPurpose
Protected Flavonoid Aglycone1.0Substrate
α-Acetobromoglucose1.5 - 3.0Glycosyl Donor
Silver Carbonate (Ag₂CO₃)2.0 - 4.0Promoter/Halide Scavenger

Table 2: Example HPLC Gradient for Flavonoid Glycoside Purification

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
09010
305050
351090
401090
419010
509010

Visualizations

Synthesis_Workflow cluster_0 Preparation of Syringetin cluster_1 Protection cluster_2 Glycosylation (Koenigs-Knorr) cluster_3 Deprotection cluster_4 Purification Myricetin Myricetin Syringetin Syringetin Myricetin->Syringetin Methylation Protected_Syringetin Protected Syringetin (5,7,4'-OH blocked) Syringetin->Protected_Syringetin e.g., Benzylation Glycosylated_Intermediate Protected, Acetylated This compound Protected_Syringetin->Glycosylated_Intermediate + Acetobromoglucose + Ag2CO3 Deprotected_Product Crude This compound Glycosylated_Intermediate->Deprotected_Product 1. Deacetylation 2. Debenzylation Pure_Product Pure This compound Deprotected_Product->Pure_Product HPLC

Caption: Synthetic workflow for this compound.

Troubleshooting_Glycosylation Start Low Yield in Glycosylation Step Check_Reagents Check Reagent Quality - Anhydrous Solvents? - Fresh Promoter? - Pure Glycosyl Donor? Start->Check_Reagents Check_Conditions Optimize Reaction Conditions - Increase Temperature? - Prolong Reaction Time? Start->Check_Conditions Check_Stoichiometry Verify Stoichiometry - Excess Glycosyl Donor? Start->Check_Stoichiometry Check_Protection Side Reactions? (Poor Regioselectivity) Start->Check_Protection Solution_Reagents Use freshly dried solvents and freshly prepared/activated reagents. Check_Reagents->Solution_Reagents Solution_Conditions Incrementally increase temperature and monitor by TLC. Check_Conditions->Solution_Conditions Solution_Stoichiometry Use 1.5-3 eq. of glycosyl donor. Check_Stoichiometry->Solution_Stoichiometry Solution_Protection Implement a robust protecting group strategy for 5, 7, and 4'-OH groups. Check_Protection->Solution_Protection

Caption: Troubleshooting low yield in the glycosylation step.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Syringetin and its Glucoside Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of Syringetin-3-O-glucoside versus its aglycone, Syringetin (B192474), supported by experimental data.

Introduction

Syringetin, an O-methylated flavonol, and its glycosidic form, this compound, are natural compounds found in various plants, including red grapes and medicinal herbs.[1] As members of the flavonoid family, they have attracted significant interest for their potential therapeutic properties. The structural difference between these two molecules—the presence of a glucose moiety at the 3-position in the glucoside—plays a crucial role in their bioavailability and biological activity.[2][3][4] Generally, the aglycone form (syringetin) is considered to have higher metabolic stability and bioavailability than its glycoside counterpart.[1] This guide provides a detailed comparison of the biological activities of syringetin and this compound, focusing on their antioxidant, anti-inflammatory, anticancer, and antidiabetic effects, supported by available experimental data.

Comparative Analysis of Biological Activities

The biological efficacy of syringetin and its glucoside varies significantly across different therapeutic areas. While syringetin generally demonstrates potent activity, its glycoside form exhibits nuanced effects, with enhanced activity in some contexts and diminished in others.

Table 1: Comparative Biological Activities of Syringetin and this compound
Biological ActivityCompoundAssayCell Line/ModelIC50/EC50/Other Quantitative DataReference
Antioxidant This compoundDPPH Radical Scavenging-286.6 ± 3.5 µg/mL[5]
This compoundABTS Radical Scavenging-283.0 ± 1.5 µg/mL[5]
Syringetin--Strong activity reported, specific IC50 not available in comparative studies[1]
Antidiabetic Syringetinα-glucosidase inhibition-36.8 µM[5]
Syringetin 3-O-hexoside*α-glucosidase inhibition-11.94 ± 1.23 µg/mL[5]
Anticancer SyringetinCell ProliferationCaco-2Inhibition observed at 50 µM[5]
SyringetinCytotoxicity (CC50)HEp-2>100 µM[5]

*Note: Data for a closely related hexoside is presented due to the lack of specific data for the 3-O-glucoside in this assay.

Detailed Biological Activity Profiles

Antioxidant Activity

Syringetin is reported to possess strong antioxidant properties.[1] In contrast, this compound has demonstrated low radical scavenging activity in both DPPH and ABTS assays, with IC50 values of 286.6 ± 3.5 µg/mL and 283.0 ± 1.5 µg/mL, respectively.[5] This suggests that the glycosylation of syringetin at the 3-position significantly diminishes its antioxidant capacity. The free hydroxyl groups in the flavonoid structure are crucial for antioxidant activity, and the attachment of a sugar moiety can hinder this function.

Anti-inflammatory Activity

While specific comparative studies on the anti-inflammatory effects are limited, syringetin has been noted for its anti-inflammatory properties.[1] Flavonoids, in general, are known to exert anti-inflammatory effects by modulating signaling pathways such as the NF-κB pathway. The methylation in syringetin may enhance its ability to cross cell membranes, potentially leading to more potent anti-inflammatory effects compared to its less bioavailable glycoside form.

Anticancer Activity

Syringetin has shown potential as an anticancer agent. It has been observed to inhibit the proliferation of colorectal adenocarcinoma cells (Caco-2) at a concentration of 50 µM.[5] Furthermore, it has been reported to enhance the radiosensitivity of cancer cells by promoting caspase-3-mediated apoptosis.[1] The cytotoxic concentration (CC50) of syringetin in HEp-2 cells was found to be over 100 µM, indicating a degree of selectivity towards cancer cells.[5] There is currently a lack of specific data on the anticancer activity of this compound for a direct comparison.

Antidiabetic Activity

In the context of antidiabetic effects, both syringetin and its glycosylated forms show promise, particularly as α-glucosidase inhibitors. α-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. Syringetin has been identified as an α-glucosidase inhibitor with an IC50 value of 36.8 µM, which is lower than the antidiabetic drug acarbose.[5] Interestingly, a study on syringetin 3-O-hexoside, a closely related glycoside, reported a significantly higher α-glucosidase inhibitory activity with an IC50 of 11.94 ± 1.23 μg/mL, surpassing the efficacy of acarbose.[5] This suggests that for this particular target, glycosylation may enhance the inhibitory activity.

Signaling Pathways

The biological activities of syringetin are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for targeted drug development.

Syringetin and ERK1/2 Signaling

Syringetin has been shown to induce osteoblast differentiation through the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is critical in regulating cell proliferation, differentiation, and survival.

ERK1_2_Signaling Syringetin Syringetin BMP2 BMP-2 Production Syringetin->BMP2 Receptor BMP Receptor BMP2->Receptor SMAD SMAD1/5/8 Activation Receptor->SMAD ERK ERK1/2 Activation Receptor->ERK Differentiation Osteoblast Differentiation SMAD->Differentiation ERK->Differentiation

Syringetin-induced osteoblast differentiation via BMP-2/ERK1/2 pathway.
Syringetin and Apoptosis via JNK Signaling

In the context of cancer, syringetin's pro-apoptotic effects may be linked to the c-Jun N-terminal kinase (JNK) signaling pathway, another branch of the MAPK family. The JNK pathway is activated by stress stimuli and can lead to apoptosis.

JNK_Apoptosis_Pathway Stress Cellular Stress (e.g., Radiotherapy) JNK_Activation JNK Activation Stress->JNK_Activation Syringetin Syringetin Syringetin->JNK_Activation enhances Caspase3 Caspase-3 Activation JNK_Activation->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed enhancement of apoptosis by syringetin via the JNK pathway.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

  • Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[6]

  • Protocol:

    • Prepare a stock solution of the test compound (syringetin or this compound) in methanol (B129727).

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is used as a positive control.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound (Syringetin or Glucoside) Mixing Mix in 96-well plate Test_Compound->Mixing DPPH_Solution DPPH Solution (in Methanol) DPPH_Solution->Mixing Incubation Incubate 30 min in dark Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Workflow for the DPPH radical scavenging assay.
α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

  • Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product with absorbance at 405 nm. The inhibitory activity is determined by measuring the decrease in the rate of p-nitrophenol formation.[7][8]

  • Protocol:

    • Prepare a phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).

    • Prepare solutions of α-glucosidase, pNPG, and the test compound in the phosphate buffer.

    • In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate to the wells.

    • Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

    • Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M).

    • Measure the absorbance at 405 nm.

    • Acarbose is used as a positive control.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Alpha_Glucosidase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection Enzyme α-Glucosidase Pre_incubation Pre-incubate at 37°C Enzyme->Pre_incubation Inhibitor Test Compound (Syringetin or Glucoside) Inhibitor->Pre_incubation Substrate Add pNPG Substrate Pre_incubation->Substrate Incubation Incubate at 37°C Substrate->Incubation Stop_Reaction Stop Reaction (Na2CO3) Incubation->Stop_Reaction Measurement Measure Absorbance at 405 nm Stop_Reaction->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Workflow for the α-glucosidase inhibition assay.

Conclusion

The available evidence suggests that syringetin and its 3-O-glucoside exhibit distinct biological activity profiles. Syringetin, the aglycone, appears to be a more potent antioxidant and has demonstrated promising anticancer activity. In contrast, while this compound shows weak antioxidant potential, the related syringetin 3-O-hexoside displays superior α-glucosidase inhibitory activity compared to its aglycone, suggesting that glycosylation may be beneficial for specific therapeutic targets. The enhanced bioavailability of methylated flavonoids like syringetin further supports its potential for in vivo efficacy.

Further direct comparative studies are warranted to provide a more comprehensive understanding of the structure-activity relationships and to fully elucidate the therapeutic potential of these compounds. Researchers are encouraged to utilize the provided protocols as a foundation for such comparative investigations. The elucidation of the specific signaling pathways modulated by both the aglycone and its glycoside will be critical in advancing their development as targeted therapeutic agents.

References

A Comparative Analysis of the Antioxidant Potential of Syringetin-3-O-glucoside and Quercetin-3-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative antioxidant efficacy of two prominent flavonoids, supported by experimental data and detailed methodologies.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant properties. Among these, Syringetin-3-O-glucoside and Quercetin-3-glucoside (also known as isoquercitrin) have garnered significant interest for their potential therapeutic applications. This guide provides a detailed comparison of their antioxidant activities, drawing upon available experimental data to offer an objective assessment for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various assays, each with a distinct mechanism. To provide a clear comparison, the following table summarizes the available quantitative data for this compound and Quercetin-3-glucoside from commonly employed antioxidant assays. A lower IC50/EC50 value indicates a higher antioxidant activity.

Antioxidant AssayThis compoundQuercetin-3-glucoside (Isoquercitrin)
DPPH Radical Scavenging Activity (IC50) 286.6 ± 3.5 µg/mL (~563.7 µM)[1]22 µg/mL (~47.4 µM)[2]
ABTS Radical Scavenging Activity (IC50) 283.0 ± 1.5 µg/mL (~556.6 µM)[1]Data not available in comparable units
Ferric Reducing Antioxidant Power (FRAP) Data not availableData not available
Cellular Antioxidant Activity (CAA) Data not availableData not available

Note: IC50 values in µM were calculated using the molecular weights: this compound (508.43 g/mol ) and Quercetin-3-glucoside (464.38 g/mol ).

Based on the available DPPH radical scavenging data, Quercetin-3-glucoside exhibits significantly stronger antioxidant activity in this chemical assay compared to this compound . The IC50 value for Quercetin-3-glucoside is substantially lower, indicating that a much smaller concentration is required to inhibit the DPPH radical by 50%. While direct comparative data for ABTS, FRAP, and cellular antioxidant activity assays are limited, the general understanding in flavonoid research is that the aglycone form (Quercetin) often exhibits superior antioxidant capacity in vitro compared to its glycosides. However, glycosylation can influence bioavailability and activity within a cellular context.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

    • Prepare stock solutions of the test compounds (this compound and Quercetin-3-glucoside) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compounds and the positive control.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a specific volume of the DPPH working solution.

    • Add an equal volume of the different concentrations of the test compounds or the positive control.

    • Prepare a blank sample containing the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant's activity.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, the FRAP reagent, which contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, is reduced to the ferrous form (Fe²⁺) by an antioxidant. This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of ferric chloride (FeCl₃·6H₂O) in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the test sample to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a known standard, typically ferrous sulfate (B86663) (FeSO₄), and is expressed as Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: This assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The ability of a compound to inhibit the formation of DCF in the presence of a ROS generator (e.g., AAPH) is a measure of its cellular antioxidant activity.

Protocol:

  • Cell Culture:

    • Seed cells (e.g., HepG2) in a 96-well black microplate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with a suitable buffer.

    • Incubate the cells with the DCFH-DA probe and the test compound at various concentrations.

    • After an incubation period, wash the cells to remove the excess probe and compound.

    • Add a ROS generator (e.g., AAPH) to induce oxidative stress.

  • Measurement and Calculation:

    • Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm).

    • The antioxidant activity is calculated based on the area under the curve of fluorescence intensity versus time and is often expressed as quercetin (B1663063) equivalents.

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanisms and processes involved in the assessment of antioxidant activity, the following diagrams have been generated using Graphviz.

G cluster_workflow Comparative Antioxidant Assay Workflow sample_prep Sample Preparation (this compound & Quercetin-3-glucoside) in_vitro_assays In Vitro Assays sample_prep->in_vitro_assays cell_based_assay Cell-Based Assay sample_prep->cell_based_assay dpph DPPH Assay in_vitro_assays->dpph abts ABTS Assay in_vitro_assays->abts frap FRAP Assay in_vitro_assays->frap data_analysis Data Analysis (IC50 / EC50 Calculation) dpph->data_analysis abts->data_analysis frap->data_analysis caa Cellular Antioxidant Activity (CAA) Assay cell_based_assay->caa caa->data_analysis comparison Comparative Evaluation of Antioxidant Activity data_analysis->comparison

Caption: Workflow for comparing antioxidant activity.

G cluster_pathway Nrf2-ARE Signaling Pathway in Antioxidant Response stress Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 inactivates Keap1 flavonoids Antioxidants (e.g., Flavonoids) flavonoids->keap1_nrf2 modulates Keap1 ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination basal state nrf2_free Nrf2 (Free) keap1_nrf2->nrf2_free dissociation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation nucleus Nucleus are Antioxidant Response Element (ARE) nrf2_nuc->are maf sMaf maf->are gene_transcription Gene Transcription are->gene_transcription antioxidant_enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) gene_transcription->antioxidant_enzymes

Caption: Nrf2-ARE antioxidant response pathway.

Conclusion

The available data strongly suggests that Quercetin-3-glucoside possesses superior radical scavenging activity compared to this compound, as evidenced by the DPPH assay. This difference can likely be attributed to their distinct chemical structures. However, a comprehensive comparison is currently limited by the lack of directly comparable data from FRAP and cellular antioxidant activity assays. Future research should aim to evaluate both compounds under identical experimental conditions across a broader range of assays to fully elucidate their relative antioxidant potential, particularly within a biological context. This will provide a more complete picture for researchers and professionals seeking to harness the therapeutic benefits of these flavonoids.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Syringetin-3-O-glucoside and its structurally related flavonoids: quercetin, kaempferol, and myricetin. The focus is on their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data to elucidate their structure-activity relationships.

Introduction to Flavonoids and their Structure-Activity Relationship

Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their diverse pharmacological activities. Their biological effects are intrinsically linked to their chemical structure, particularly the arrangement of hydroxyl (-OH) groups, the presence of a C2-C3 double bond in the C-ring, and glycosylation patterns. Generally, the aglycone forms of flavonoids (without attached sugar molecules) exhibit more potent in vitro biological activity compared to their glycoside counterparts. The sugar moiety in glycosides can hinder the interaction with molecular targets.

This guide will delve into the specific activities of this compound, a glycoside of the flavonol syringetin, and compare it with the well-researched aglycones: quercetin, kaempferol, and myricetin.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of these flavonoids. It is important to note that direct comparative studies for this compound against the other three flavonoids are limited, particularly in anti-inflammatory and anticancer assays.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueKey Structural Features for Activity
This compound DPPHWeak activityGlycosylation at the C3 position reduces radical scavenging ability.
ABTSWeak activityThe presence of the glucose moiety sterically hinders interaction with the radical.
Quercetin DPPHHigh activityMultiple hydroxyl groups, particularly the catechol group in the B-ring and the free 3-OH group, are crucial for potent radical scavenging.
ABTSHigh activityThe overall hydroxylation pattern allows for efficient electron donation.
Kaempferol DPPHModerate to High activityPossesses key hydroxyl groups for antioxidant activity, but lacks the B-ring catechol group of quercetin, resulting in slightly lower activity.
ABTSModerate to High activitySimilar to quercetin, its structure allows for effective radical scavenging.
Myricetin DPPHVery High activityThe pyrogallol (B1678534) group in the B-ring provides additional sites for radical scavenging, making it a highly potent antioxidant.
ABTSVery High activityThe three hydroxyl groups on the B-ring significantly enhance its radical scavenging capacity.

Table 2: Anti-inflammatory Activity

CompoundAssay/ModelIC50 Value/EffectKey Structural Features for Activity
This compound Data not available-Glycosylation is generally associated with reduced in vitro anti-inflammatory activity compared to the aglycone.
Quercetin NF-κB InhibitionPotent inhibitorThe planar structure and hydroxyl groups are important for inhibiting key inflammatory signaling molecules.
Kaempferol NF-κB InhibitionPotent inhibitorSimilar to quercetin, it effectively inhibits the NF-κB pathway.[1]
Myricetin NF-κB InhibitionPotent inhibitorThe extensive hydroxylation contributes to its strong anti-inflammatory effects by modulating inflammatory pathways.

Table 3: Anticancer Activity

CompoundCancer Cell LineIC50 ValueKey Structural Features for Activity
This compound Data not available-As a glycoside, it is expected to have lower in vitro cytotoxicity compared to its aglycone, syringetin.
Quercetin VariousVaries (µM range)The aglycone structure allows for interaction with multiple cellular targets involved in cancer progression.
Kaempferol HepG2, CT26, B16F1IC50 > 100 µM (for glycosides)The aglycone, kaempferol, shows significantly higher anticancer activity than its glycosides.
Myricetin HeLa, T47D22.70 µg/mL, 51.43 µg/mLThe presence of multiple hydroxyl groups is associated with potent cytotoxic effects against various cancer cell lines.

Signaling Pathways

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and PI3K/Akt pathways are two of the most well-documented targets.

NF-kB Signaling Pathway Inhibition by Flavonoids cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_flavonoids Flavonoids cluster_pathway NF-κB Pathway Stimuli Stimuli IKK IKK Complex Stimuli->IKK activates This compound This compound This compound->IKK likely inhibits (weaker effect) Quercetin Quercetin Quercetin->IKK inhibits Kaempferol Kaempferol Kaempferol->IKK inhibits Myricetin Myricetin Myricetin->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

PI3K_Akt_Signaling_Pathway_Inhibition_by_Flavonoids cluster_receptor Cell Surface Receptor cluster_flavonoids Flavonoids cluster_pathway PI3K/Akt Pathway Receptor Receptor PI3K PI3K Receptor->PI3K activates This compound This compound This compound->PI3K likely inhibits (weaker effect) Quercetin Quercetin Quercetin->PI3K inhibits Kaempferol Kaempferol Kaempferol->PI3K inhibits Myricetin Myricetin Myricetin->PI3K inhibits PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival promotes

Caption: Inhibition of the PI3K/Akt signaling pathway by flavonoids.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol

    • Test compounds (this compound, Quercetin, etc.)

    • Ascorbic acid (positive control)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

    • In a 96-well plate, add a specific volume of each concentration of the test compound/control to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Assay_Workflow Start Start Prepare_Reagents Prepare DPPH Solution and Flavonoid Dilutions Start->Prepare_Reagents Mix Mix Flavonoid and DPPH Solution Prepare_Reagents->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate End End Calculate->End

Caption: General workflow for the DPPH antioxidant assay.

4.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents and Equipment:

    • MTT reagent

    • Cell culture medium

    • Test compounds

    • DMSO (Dimethyl sulfoxide) or other solubilizing agent

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Remove the treatment medium and add MTT solution to each well.

    • Incubate the plate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm.

    • Cell viability is expressed as a percentage of the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

4.3. NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the inhibition of NF-κB transcriptional activity.

  • Reagents and Equipment:

    • Cells stably transfected with an NF-κB reporter construct (e.g., luciferase)

    • Cell culture medium

    • Test compounds

    • Inducing agent (e.g., TNF-α or LPS)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compounds for a defined period.

    • Stimulate the cells with an NF-κB inducing agent (e.g., TNF-α).

    • After incubation, lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • The percentage of NF-κB inhibition is calculated relative to the stimulated, untreated control.

    • The IC50 value is determined from the dose-response curve.

Conclusion

The structure-activity relationship of flavonoids is a critical aspect of their pharmacological potential. While this compound demonstrates some biological activity, the available data suggests that its efficacy, particularly in in vitro antioxidant assays, is attenuated by the presence of the glucoside moiety when compared to its aglycone counterparts like quercetin, kaempferol, and myricetin. The aglycones, with their free hydroxyl groups, generally exhibit more potent antioxidant, anti-inflammatory, and anticancer activities in vitro by more effectively interacting with molecular targets and participating in redox reactions. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound, as glycosylation can influence bioavailability and metabolism. This guide serves as a foundational resource for researchers aiming to understand and exploit the therapeutic properties of this important class of natural compounds.

References

Unraveling the Antioxidant Mechanisms of Syringetin-3-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the antioxidant mechanism of action of Syringetin-3-O-glucoside. It objectively compares its performance with established antioxidants, presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways.

This compound, a flavonoid glycoside found in various plants, including red grapes, has garnered interest for its potential health benefits.[1] While flavonoids are generally known for their antioxidant properties, this guide delves into the specific mechanisms of this compound, revealing a nuanced profile characterized by modest direct radical scavenging but hinting at a more complex role in cellular defense systems.

Direct Antioxidant Activity: A Comparative Perspective

The direct antioxidant capacity of a compound is often evaluated by its ability to neutralize synthetic radicals in chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Available data indicates that this compound exhibits relatively weak direct radical scavenging activity.[2][3] This is reflected in its higher half-maximal inhibitory concentration (IC50) values compared to well-known antioxidants like quercetin (B1663063) and ascorbic acid. A lower IC50 value signifies greater potency.

Table 1: Comparative Direct Antioxidant Activity (IC50 Values)

CompoundDPPH Assay IC50ABTS Assay IC50Reference
This compound 286.6 ± 3.5 µg/mL 283.0 ± 1.5 µg/mL [2]
Quercetin~5 - 20 µg/mL~1 - 10 µg/mLGeneral Literature
Ascorbic Acid (Vitamin C)~2 - 8 µg/mL~5 - 15 µg/mLGeneral Literature
Trolox~4 - 10 µg/mL~2 - 8 µg/mLGeneral Literature

Note: IC50 values for Quercetin, Ascorbic Acid, and Trolox are approximate ranges from general scientific literature and can vary based on specific experimental conditions.

Indirect Antioxidant Mechanisms: The Nrf2 Signaling Pathway

Beyond direct radical scavenging, a crucial aspect of antioxidant defense is the upregulation of endogenous protective mechanisms. The Keap1-Nrf2 signaling pathway is a primary regulator of cellular resistance to oxidative stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. However, in the presence of inducers, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes.

While direct experimental evidence for this compound as an activator of the Nrf2 pathway is currently limited in the available scientific literature, many other flavonoids have been shown to modulate this pathway.[4] It is hypothesized that flavonoids, or their metabolites, can interact with the Keap1 protein, leading to Nrf2 release and subsequent activation of antioxidant genes. This represents a potential, yet unverified, indirect mechanism for the antioxidant effects of this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 S3OG This compound (potential inducer) S3OG->Keap1_Nrf2 Potential Interaction ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Proteins Antioxidant Proteins Genes->Proteins Translation

Figure 1. The Keap1-Nrf2 signaling pathway and the potential role of this compound.

Cellular Antioxidant Activity: A More Biologically Relevant Measure

CAA_Workflow cluster_workflow Cellular Antioxidant Activity (CAA) Assay Workflow A Seed HepG2 cells in 96-well plate B Incubate cells with This compound and DCFH-DA probe A->B C Wash cells to remove extracellular compounds B->C D Add AAPH to induce peroxyl radical formation C->D E Measure fluorescence (oxidized DCF) over time D->E F Calculate CAA value (quenching of fluorescence) E->F

Figure 2. Generalized workflow for the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for reference.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation: Dissolve this compound and reference antioxidants in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.

  • Assay Procedure:

    • Add a specific volume of the sample or standard solution to a microplate well or cuvette.

    • Add the DPPH working solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is determined by plotting the inhibition percentage against the concentration.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound and reference compounds.

  • Assay Procedure:

    • Add the sample or standard solution to a microplate well or cuvette.

    • Add the diluted ABTS•+ solution.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Prepare solutions of the test compounds and a ferrous sulfate (B86663) standard curve.

  • Assay Procedure:

    • Add the sample or standard solution to a microplate well.

    • Add the freshly prepared FRAP reagent.

    • Incubate at 37°C for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the linear calibration curve of ferrous sulfate and expressed as mmol Fe(II)/g of sample.

Cellular Antioxidant Activity (CAA) Assay
  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until they form a confluent monolayer.

  • Loading: Wash the cells and incubate them with the test compound (this compound or standards) and 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Induction of Oxidative Stress: After incubation, wash the cells to remove the extracellular compound and probe. Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce cellular oxidative stress.

  • Measurement: In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Measure the fluorescence intensity over time using a microplate reader.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents.

Conclusion

The available evidence suggests that this compound is a weak direct antioxidant when assessed by common chemical assays. Its potential for significant biological antioxidant effects may therefore reside in its ability to modulate cellular signaling pathways, such as the Keap1-Nrf2 system, which upregulates the body's own antioxidant defenses. However, direct experimental validation of this compound's activity on the Nrf2 pathway and its efficacy in cellular antioxidant assays is a critical area for future research. For drug development professionals, this highlights the importance of utilizing a multi-faceted approach, including cell-based assays, to fully elucidate the antioxidant potential of flavonoid glycosides beyond simple radical scavenging capabilities. Further investigation into the bioavailability and metabolism of this compound is also essential to understand its in vivo effects.

References

A Researcher's Guide to Confirming Syringetin-3-O-glucoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of bioactive compounds in plant extracts is a critical first step. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of Syringetin-3-O-glucoside, a flavonol glycoside with potential therapeutic properties. We present a detailed overview of the primary spectroscopic and chromatographic methods, alongside alternative approaches, supported by experimental data and protocols.

Unveiling the Structure: A Multi-faceted Approach

The definitive identification of this compound relies on a combination of chromatographic separation and spectroscopic structure elucidation. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard techniques, each providing unique and complementary information.

Chromatographic and Spectroscopic Data for this compound

The following table summarizes typical data obtained for this compound using these core techniques. These values can serve as a reference for researchers analyzing plant extracts.

Analytical TechniqueParameterTypical Value/Observation for this compoundReference(s)
HPLC-UV Retention Time (C18 column)Varies depending on the specific gradient and mobile phase composition.[1][2][3]
UV λmax~265 and 350 nm[4]
LC-MS (ESI) [M-H]⁻ (m/z)507.1139[5][6]
[M+H]⁺ (m/z)509.1290[6]
MS/MS Fragmentation ([M-H]⁻)345, 344, 329, 301, 273[5][6]
¹H NMR (in MeOD)Chemical Shifts (δ, ppm)Aglycone: Signals for aromatic protons. Glucoside: Anomeric proton signal and other sugar protons.[7][8]
¹³C NMR (in MeOD)Chemical Shifts (δ, ppm)Characteristic signals for the flavonoid backbone and the glucose moiety.[7][8][9]

In-depth Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key analytical techniques used to identify this compound.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is a fundamental technique for the separation and preliminary identification of flavonoids based on their retention time and UV-Vis absorption spectra.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis or Diode Array Detector (DAD), a column oven, and an autosampler.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).

    • Solvent B: Acetonitrile or methanol (B129727) with the same acidic modifier.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute compounds of increasing hydrophobicity.

  • Flow Rate: Commonly set between 0.8 and 1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature, typically between 25-40 °C, to ensure reproducible retention times.

  • Detection: UV detection is performed at the maximum absorbance wavelengths for flavonols, around 265 nm and 350 nm. A DAD allows for the acquisition of the full UV spectrum of the eluting peaks, which can be compared to a standard of this compound.

  • Sample Preparation: The plant extract is dissolved in a suitable solvent (e.g., methanol or the initial mobile phase composition) and filtered through a 0.22 µm syringe filter before injection.

  • Identification: The retention time and UV spectrum of the peak of interest in the sample chromatogram are compared with those of an authentic this compound standard run under the same conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS provides highly sensitive and specific detection, along with valuable information about the molecular weight and structure of the compound.

Experimental Protocol:

  • Instrumentation: An LC system (as described for HPLC) coupled to a mass spectrometer, typically a triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Time-of-Flight (TOF) or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC protocol, using a C18 column and a gradient elution with acidified water and an organic solvent.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI can be operated in either positive or negative ion mode. For flavonoids, negative mode ([M-H]⁻) often provides better sensitivity.

    • Full Scan MS: The instrument is initially set to scan a wide mass range to detect the molecular ion of this compound (m/z 507 in negative mode).

    • Tandem MS (MS/MS): The molecular ion is selected and fragmented in the collision cell. The resulting fragment ions provide structural information. For this compound, a characteristic loss of the glucose moiety (162 Da) is expected, resulting in the aglycone fragment (syringetin) at m/z 345.

  • Data Analysis: The mass spectrum of the peak corresponding to this compound in the plant extract is compared to the spectrum of a pure standard. The fragmentation pattern is analyzed to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of a molecule. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The purified compound (isolated from the plant extract, for example, by preparative HPLC) is dissolved in a deuterated solvent, such as methanol-d4 (B120146) (CD₃OD) or dimethyl sulfoxide-d6 (DMSO-d6).

  • NMR Experiments:

    • ¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule.

    • ¹³C NMR: Shows the signals for all carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure by showing correlations between protons (COSY), protons and their directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC).

  • Data Analysis: The chemical shifts (δ) and coupling constants (J) of the signals in the NMR spectra are compared with published data for this compound to confirm its identity.

Alternative and Complementary Identification Methods

While HPLC, LC-MS, and NMR are the primary methods, other techniques can be used for preliminary screening or as complementary tools.

MethodPrincipleApplication in Flavonoid IdentificationAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Differential partitioning of compounds between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.Rapid screening of plant extracts for the presence of flavonoids.Simple, inexpensive, and fast.Low resolution and not suitable for quantification.
UV-Vis Spectrophotometry Measurement of the absorption of UV-Visible light by the sample.Can be used for the quantification of total flavonoids in an extract.Simple and rapid for total content determination.Not specific for individual compounds.
Infrared (IR) Spectroscopy Measurement of the absorption of infrared radiation, which causes molecular vibrations.Provides information about the functional groups present in the molecule.Can confirm the presence of hydroxyl, carbonyl, and aromatic groups.Provides general structural information, not specific for a single compound.

Visualizing the Process and Potential Biological Role

To better understand the workflow and the potential biological context of this compound, the following diagrams are provided.

Experimental Workflow for Identification

PlantExtract Plant Extract HPLC HPLC-UV/DAD PlantExtract->HPLC Preliminary ID LCMS LC-MS/MS PlantExtract->LCMS Molecular Weight & Fragmentation Purification Purification (e.g., Prep-HPLC) PlantExtract->Purification Isolation Identification Confirmed Identity: This compound HPLC->Identification LCMS->Identification NMR NMR NMR->Identification Purification->NMR Structure Elucidation

Caption: Workflow for the identification of this compound.

Putative Signaling Pathway Involvement

Syringetin and its derivatives have been reported to possess anticancer properties, potentially through the induction of apoptosis. The JNK signaling pathway is a key regulator of apoptosis.

S3G This compound JNK JNK S3G->JNK Activates? Stress Cellular Stress ASK1 ASK1 Stress->ASK1 MKK47 MKK4/7 ASK1->MKK47 MKK47->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

References

Syringetin-3-O-glucoside: A Comparative Analysis Against Other Anthocyanin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin-3-O-glucoside, a naturally occurring flavonol glycoside, has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of syringetin (B192474), it belongs to the broader class of flavonoids, which are known for their antioxidant, anti-inflammatory, and anticancer activities. This guide provides a comprehensive comparison of this compound with other prominent anthocyanin derivatives, focusing on key performance indicators relevant to drug development. The information presented herein is supported by available experimental data to facilitate an objective evaluation of its potential.

Comparative Analysis of Biological Activities

While direct comparative studies are limited, this section compiles available quantitative data to contrast the performance of this compound with other well-researched anthocyanin derivatives.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. This is often evaluated through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundAntioxidant AssayIC50 ValueReference
This compound DPPH286.6 ± 3.5 µg/mL[1]
ABTS283.0 ± 1.5 µg/mL[1]
Cyanidin-3-O-glucoside DPPHNot directly comparable-
ABTSNot directly comparable-
Delphinidin-3-O-glucoside DPPHNot directly comparable-
ABTSNot directly comparable-

Note: Direct comparative studies providing IC50 values for Cyanidin-3-O-glucoside and Delphinidin-3-O-glucoside under identical experimental conditions as this compound were not available in the reviewed literature. However, Delphinidin-3-O-glucoside is generally recognized for its strong antioxidant activity.[[“]]

Anticancer Activity

The potential of these compounds to inhibit the growth of cancer cells is a significant area of research. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

CompoundCell LineIC50 ValueIncubation TimeReference
Syringetin Caco-2 (colorectal adenocarcinoma)Inhibition of proliferation noted, specific IC50 not provided.-[3]
Cyanidin-3-O-glucoside MCF-7 (breast cancer)110 µg/mL24 hours[4]
MCF-7 (breast cancer)60 µg/mL48 hours[4]
MKN-45 (gastric cancer)Significant antiproliferative effects noted, specific IC50 not provided.-[5]
MDA-MB-231 (breast cancer)GI50 = 0.30 µM (for a related compound)-[6]

Note: Data for a direct comparison of the anticancer activity of this compound with other anthocyanins using the same cell line and experimental conditions is limited. Methylated flavonoids, a category that includes syringetin derivatives, have shown promising anticancer activities.[7][8]

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.

CompoundAssayIC50 ValueReference
Syringetin Derivatives General anti-inflammatory properties noted.Not specified[9]
Syringin Inhibition of NO production in LPS-stimulated RAW 264.7 cells.Exhibited anti-inflammatory activity, specific IC50 not provided.[10][11]
Apigenin (a flavonoid) Inhibition of NO production in LPS-stimulated RAW 264.7 cells.23 µM[4]
Luteolin (a flavonoid) Inhibition of NO production in LPS-stimulated RAW 264.7 cells.27 µM[4]

Note: A specific IC50 value for the inhibition of nitric oxide production by this compound was not found in the searched literature. However, related compounds and other flavonoids have demonstrated potent anti-inflammatory activity.

Bioavailability

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption and bioavailability of compounds. The apparent permeability coefficient (Papp) is a key parameter derived from this assay.

CompoundCaco-2 Permeability (Papp)Efflux Ratio (B-A/A-B)Reference
This compound Data not availableData not available-
Various Flavonoids Papp values vary widely depending on the specific flavonoid structure.Ratios generally between 0.8-1.5 suggest passive diffusion for many.[12]
Malvidin-3-O-glucoside Poorly absorbed in humans.-[8][9]

Signaling Pathways and Mechanisms of Action

The biological activities of anthocyanin derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for drug development.

Anti-inflammatory Signaling Pathway of Anthocyanins

Anthocyanins, such as Cyanidin-3-O-glucoside, have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

anti_inflammatory_pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Induces C3G Cyanidin-3-O-glucoside C3G->IKK Inhibits C3G->NFkB_active Inhibits Translocation

Caption: Anti-inflammatory signaling pathway of Cyanidin-3-O-glucoside.

This diagram illustrates how Cyanidin-3-O-glucoside can inhibit the NF-κB signaling cascade, a key regulator of inflammation. By preventing the activation and nuclear translocation of NF-κB, it downregulates the expression of pro-inflammatory genes.[10][13][14]

Antioxidant Mechanism of Anthocyanins

The antioxidant properties of anthocyanins like Delphinidin-3-O-glucoside are attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, as well as to activate endogenous antioxidant defense systems.

antioxidant_mechanism cluster_direct Direct Scavenging cluster_indirect Indirect (Nrf2 Pathway) ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Neutralized by Anthocyanin Anthocyanin (e.g., Delphinidin-3-O-glucoside) Anthocyanin->Neutralized_ROS Nrf2 Nrf2 Anthocyanin->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates

Caption: Antioxidant mechanisms of anthocyanins.

This diagram depicts the dual antioxidant action of anthocyanins: direct scavenging of reactive oxygen species (ROS) and indirect action through the activation of the Nrf2-ARE pathway, leading to the increased expression of endogenous antioxidant enzymes.[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Workflow:

DPPH_Workflow A Prepare DPPH solution in methanol (B129727) C Mix DPPH solution with test compound A->C B Prepare various concentrations of test compound B->C D Incubate in the dark (e.g., 30 minutes) C->D E Measure absorbance at ~517 nm D->E F Calculate percentage inhibition and IC50 value E->F

Caption: DPPH radical scavenging assay workflow.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve the test compound in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

  • Reaction: Mix the DPPH solution with different concentrations of the test compound. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow:

ABTS_Workflow A Prepare ABTS and potassium persulfate solutions B Mix to generate ABTS•+ (incubate in dark) A->B C Dilute ABTS•+ solution to working concentration B->C D Mix ABTS•+ solution with test compound C->D E Incubate for a specific time D->E F Measure absorbance at ~734 nm E->F G Calculate percentage inhibition and IC50 value F->G

Caption: ABTS radical scavenging assay workflow.

  • Reagent Preparation: Prepare a stock solution of ABTS and potassium persulfate.

  • Radical Generation: Mix the ABTS and potassium persulfate solutions and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at 734 nm.

  • Reaction: Add different concentrations of the test compound to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate and allow to attach B Treat cells with various concentrations of test compound A->B C Incubate for a specific period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 value G->H

Caption: MTT assay workflow.

  • Cell Culture: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value is determined.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.

Workflow:

NO_Assay_Workflow A Seed RAW 264.7 cells in a 96-well plate B Pre-treat cells with test compound A->B C Stimulate cells with LPS B->C D Incubate for 24 hours C->D E Collect cell culture supernatant D->E F Add Griess reagent to supernatant E->F G Measure absorbance at ~540 nm F->G H Calculate nitrite (B80452) concentration and percentage inhibition G->H

Caption: Nitric oxide inhibition assay workflow.

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with different concentrations of the test compound for a short period.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.

  • Incubation: Incubate the cells for approximately 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Measurement: Measure the absorbance of the resulting colored product at around 540 nm.

  • Calculation: The amount of NO produced is determined by a standard curve of sodium nitrite. The percentage of NO inhibition is then calculated.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, mimicking the intestinal barrier.

Workflow:

Caco2_Workflow A Seed Caco-2 cells on a permeable membrane insert B Culture for ~21 days to allow differentiation into a monolayer A->B C Verify monolayer integrity (TEER) B->C D Add test compound to the apical (A) or basolateral (B) side C->D E Incubate and collect samples from the receiver compartment over time D->E F Quantify compound concentration (e.g., by LC-MS/MS) E->F G Calculate apparent permeability coefficient (Papp) F->G

Caption: Caco-2 permeability assay workflow.

  • Cell Culture: Caco-2 cells are seeded onto permeable membrane inserts in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound is added to either the apical (A) or basolateral (B) chamber, and samples are collected from the opposite chamber at various time points.

  • Quantification: The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to assess the involvement of active efflux transporters.

Conclusion

For drug development professionals, this compound represents a molecule of interest, but further head-to-head comparative studies are crucial to fully elucidate its therapeutic potential relative to other well-characterized anthocyanins. The provided experimental protocols and signaling pathway diagrams offer a framework for conducting such comparative investigations. Future research should focus on generating robust quantitative data to enable a more comprehensive assessment of this compound's place in the landscape of flavonoid-based therapeutics.

References

A Comparative Guide to Cross-Validated Analytical Methods for Syringetin-3-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of Syringetin-3-O-glucoside, a flavonol glycoside with potential therapeutic applications. While a direct cross-validation study for this specific analyte is not extensively documented in publicly available literature, this document compiles and compares typical performance data from validated methods for structurally similar flavonoid glycosides. The objective is to offer a valuable resource for selecting an appropriate analytical technique and for the development and validation of methods for this compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput, making them suitable for different research and quality control applications.

Data Presentation: A Comparative Overview

The following tables summarize the typical validation parameters for each analytical method, based on data from studies on similar flavonoid glycosides. These values should be considered as representative benchmarks for method development and validation for this compound.

Table 1: Comparison of HPLC-UV, LC-MS/MS, and HPTLC Methods for Flavonoid Glycoside Quantification

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity (r²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 1.0 ng/mL10 - 50 ng/band
Limit of Quantification (LOQ) 0.3 - 3.0 µg/mL0.03 - 3.0 ng/mL30 - 150 ng/band
Accuracy (% Recovery) 95 - 105%90 - 110%95 - 105%
Precision (%RSD) < 2%< 15%< 5%
Selectivity Moderate to HighVery HighModerate
Throughput ModerateHighHigh
Cost Low to ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques, which can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quality control due to its robustness and cost-effectiveness.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, ethanol).

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detector set at the maximum absorbance wavelength (λmax) of this compound (typically around 260 nm and 350 nm for flavonols).

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.

1. Sample Preparation:

  • Similar to HPLC-UV, but may require a more rigorous clean-up step (e.g., solid-phase extraction) to minimize matrix effects.

2. LC Conditions:

  • Column: A shorter C18 or similar reverse-phase column is often used to reduce run times.

  • Mobile Phase: Similar to HPLC-UV, using volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) that are compatible with mass spectrometry.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. For flavonol glycosides, negative mode is often preferred.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.

  • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for the specific analyte.

4. Validation Parameters:

  • Validation follows similar principles to HPLC-UV but with a focus on matrix effects, which can significantly impact the accuracy and precision of LC-MS/MS methods.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a high-throughput technique suitable for the simultaneous analysis of multiple samples and is often used for fingerprinting and quality control of herbal products.

1. Sample and Standard Preparation:

  • Prepare solutions of samples and this compound standard in a suitable volatile solvent.

2. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Application: Apply samples and standards as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents optimized for the separation of flavonol glycosides (e.g., ethyl acetate, formic acid, glacial acetic acid, water).

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection: Visualize the bands under UV light (254 nm and 366 nm) before and after derivatization with a suitable reagent (e.g., Natural Products/Polyethylene Glycol reagent).

  • Densitometric Analysis: Scan the plate using a densitometer at the wavelength of maximum absorbance.

3. Validation Parameters:

  • Validation is performed according to ICH guidelines, with parameters such as linearity, precision, accuracy, LOD, and LOQ determined from the densitometric measurements.

Mandatory Visualizations

The following diagrams illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 1: General workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Sample Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Injection Inject into LC Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 2: General workflow for LC-MS/MS analysis.

HPTLC_Workflow cluster_prep Preparation cluster_analysis HPTLC Analysis cluster_data Data Acquisition & Processing SamplePrep Prepare Sample & Standard Solutions Application Apply Bands to HPTLC Plate SamplePrep->Application Development Chromatographic Development Application->Development Derivatization Derivatization (optional) Development->Derivatization Scanning Densitometric Scanning Derivatization->Scanning Quantification Quantification Scanning->Quantification

Figure 3: General workflow for HPTLC analysis.

Safety Operating Guide

Navigating the Disposal of Syringetin-3-O-glucoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While Syringetin-3-O-glucoside, a naturally occurring flavonol glycoside, is not classified as a hazardous substance, adherence to established laboratory waste procedures is paramount.[1] This guide provides a step-by-step operational plan for the appropriate disposal of this compound, aligning with general chemical safety principles.

I. Risk Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough risk assessment should be conducted. Although not classified as hazardous, it is prudent to treat all laboratory chemicals with a degree of caution.

Recommended Personal Protective Equipment:

PPE ItemSpecificationPurpose
Gloves Nitrile or other suitable chemical-resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust or splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.

II. Disposal of Unused or Waste this compound (Solid)

Solid this compound should be disposed of as non-hazardous chemical waste. It is crucial to avoid disposing of it down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Container Labeling: Use a clearly labeled, sealable container designated for non-hazardous solid chemical waste. The label should include the full chemical name: "this compound".

  • Waste Collection: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.

  • Secure Storage: Store the waste container in a designated, secure area away from incompatible materials, particularly strong oxidizers, with which it may react violently.[1]

  • Institutional Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Always follow your institution's specific procedures for chemical waste disposal.

III. Disposal of Solutions Containing this compound

Aqueous or solvent-based solutions of this compound require careful handling based on the solvent used.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix aqueous solutions with organic solvent solutions. Maintain separate, clearly labeled waste containers for each type of solvent waste.

  • Container Labeling: Label the waste container with "Aqueous Waste containing this compound" or list the specific organic solvent (e.g., "Methanol Waste with this compound").

  • pH Neutralization (for aqueous solutions): If the aqueous solution is acidic or basic, neutralize it to a pH between 6 and 8 before disposal, unless your institutional guidelines state otherwise.

  • Collection and Storage: Collect the waste in a sealed, appropriate waste container. Store in a designated waste accumulation area.

  • Institutional Disposal: Contact your EHS office for collection and disposal.

IV. Decontamination and Disposal of Empty Containers

Properly decontaminating and disposing of empty containers that held this compound is essential to prevent cross-contamination and ensure safety.

Step-by-Step Procedure for Empty Containers:

  • Triple Rinsing: Rinse the empty container thoroughly with a suitable solvent (e.g., water for aqueous solutions, or the solvent used for dissolution) at least three times.[2][3]

  • Rinsate Collection: Collect the rinsate as chemical waste and dispose of it according to the procedures for liquid waste.[2]

  • Label Defacement: Completely remove or deface the original chemical label on the container to avoid confusion.[2][3]

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G cluster_start cluster_form cluster_solid cluster_liquid cluster_container cluster_end start Start: this compound Waste waste_form Identify Waste Form start->waste_form solid_waste Solid Waste waste_form->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_form->liquid_waste Liquid empty_container Empty Container waste_form->empty_container Empty Container collect_solid Collect in Labeled Non-Hazardous Solid Waste Container solid_waste->collect_solid institutional_disposal Arrange for Institutional EHS Disposal collect_solid->institutional_disposal identify_solvent Identify Solvent liquid_waste->identify_solvent aqueous_waste Aqueous Solution identify_solvent->aqueous_waste Aqueous organic_waste Organic Solvent Solution identify_solvent->organic_waste Organic collect_aqueous Collect in Labeled Aqueous Waste Container aqueous_waste->collect_aqueous collect_organic Collect in Labeled Organic Solvent Waste Container organic_waste->collect_organic collect_aqueous->institutional_disposal collect_organic->institutional_disposal triple_rinse Triple Rinse Container empty_container->triple_rinse collect_rinsate Collect Rinsate as Liquid Chemical Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->identify_solvent dispose_container Dispose as Regular Lab Glass/Plastic Waste deface_label->dispose_container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.